Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXBAOGAXOKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353704 | |
| Record name | ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3781-69-9 | |
| Record name | ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
CAS Number: 3781-69-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a benzofuran derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, a known method of synthesis with a corresponding workflow diagram, and an analysis of the biological activities associated with its structural class.
Compound Identification and Properties
This compound is an organic compound featuring a benzofuran core, a heterocyclic structure found in many biologically active compounds. Its unique arrangement of hydroxyl, methyl, and ethyl carboxylate functional groups makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3781-69-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂O₄ | [1][2][4] |
| Molecular Weight | 220.22 g/mol | [1][2][4] |
| Appearance | Light yellow to light brown solid | [3] |
| Storage Conditions | 2-8°C, stored under nitrogen | [1][3] |
| Synonyms | ethyl 4-hydroxy-3-methylbenzo[d]furan-2-carboxylate | [1] |
| Topological Polar Surface Area (TPSA) | 59.67 Ų | [1] |
| logP (calculated) | 2.62352 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Experimental Protocols
A key method for the preparation of this compound involves the dehydrogenation of its tetrahydrobenzofuran precursor.[5][6] This aromatization step is a critical transformation to achieve the final benzofuran structure.
Experimental Protocol: Dehydrogenation Synthesis
This protocol is based on the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate.[5][6]
Materials:
-
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (Starting material, 1)
-
N-Bromosuccinimide (NBS)
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Appropriate solvent (e.g., Carbon tetrachloride)
Procedure:
-
A solution of the starting material, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (1), is prepared in a suitable anhydrous solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (NBS) and a catalytic amount of 2,2′-Azobisisobutyronitrile (AIBN) are added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified using a suitable method, such as column chromatography on silica gel, to yield the pure this compound (3).
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Therapeutic Potential
While specific quantitative biological data for this compound (CAS 3781-69-9) is limited in the reviewed literature, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have demonstrated significant potential as anti-tumor and antimicrobial agents. One report indicates that the compound itself is toxic to the central nervous system and can cause death in mice, suggesting a need for careful handling and derivatization to harness therapeutic potential while mitigating toxicity.[7]
Activity of Related Benzofuran Derivatives
The therapeutic potential of the core molecule can be inferred from the activities of its close analogs. Researchers have used this scaffold as a starting point for the development of potent drug candidates.
Table 2: Biological Activities of Selected Benzofuran Derivatives
| Derivative Structure | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀) | Source(s) |
| 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives | Anti-tumor | Tumorigenic cell lines | Not specified in snippets | [8] |
| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 Inhibition | Panc-1, MCF-7, A549 | 40.91 nM - 333.10 nM | [9] |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Cytotoxicity | A549, HepG2 | Not specified in snippets | [10] |
| Benzofuran-3-carbohydrazide derivatives | Antimycobacterial | M. tuberculosis H37Rv | 2 µg/mL - 8 µg/mL | [8] |
Structure-Activity Relationship (SAR) Logic
The core structure of this compound serves as a versatile scaffold for chemical modification. The primary sites for derivatization are the hydroxyl group at the 4-position and the ethyl carboxylate at the 2-position. Modifications at these sites can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and target specificity, as seen in various anti-cancer and anti-malarial drug discovery programs.[2][8]
Caption: Logical diagram of Structure-Activity Relationships (SAR).
Conclusion
This compound is a compound of significant interest due to its membership in the biologically active benzofuran family. While data on its specific biological effects are sparse, its utility as a synthetic intermediate is clear. The established anti-tumor and antimicrobial activities of its derivatives highlight the potential of this scaffold in drug discovery and development. Further research is warranted to fully elucidate the pharmacological profile of the parent compound and to explore novel derivatives with improved therapeutic indices.
References
- 1. prepchem.com [prepchem.com]
- 2. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | 3781-69-9 | DAA78169 [biosynth.com]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Cas 3781-69-9,this compound | lookchem [lookchem.com]
An In-Depth Technical Guide to Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical Properties
This compound is a member of the benzofuran family, a class of heterocyclic compounds prevalent in various natural products and synthetic molecules with diverse biological activities.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3781-69-9 | N/A |
| Molecular Formula | C₁₂H₁₂O₄ | [1][2] |
| Molecular Weight | 220.22 g/mol | [1][2] |
| Melting Point | 64-65 °C | [3] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):
-
Aromatic Protons (C5-H, C6-H, C7-H): δ 6.8-7.5 ppm (m, 3H)
-
Ethyl Ester (CH₂): δ 4.4 ppm (q, J=7.1 Hz, 2H)
-
Methyl (C3-CH₃): δ 2.8 ppm (s, 3H)
-
Ethyl Ester (CH₃): δ 1.4 ppm (t, J=7.1 Hz, 3H)
-
Hydroxyl (C4-OH): Variable, typically broad singlet
Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
-
Carbonyl (C=O): δ ~162 ppm
-
Aromatic/Furan Carbons: δ 105-157 ppm
-
Ethyl Ester (OCH₂): δ ~62 ppm
-
Methyl (C3-CH₃): δ ~12 ppm
-
Ethyl Ester (CH₃): δ ~14 ppm
Expected Infrared (IR) Spectroscopy Peaks (KBr, cm⁻¹):
-
O-H Stretch (Phenolic): ~3300-3500 cm⁻¹ (broad)
-
C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹
-
C=O Stretch (Ester): ~1700-1720 cm⁻¹
-
C=C Stretch (Aromatic): ~1450-1600 cm⁻¹
-
C-O Stretch (Ester/Furan): ~1000-1300 cm⁻¹
Expected Mass Spectrometry (MS) Data:
-
Molecular Ion (M⁺): m/z 220.07
Experimental Protocols
The synthesis of this compound can be achieved through the dehydrogenation of a tetrahydrobenzofuran precursor.[4][5][6][7][8][9][10][11]
Synthesis of this compound [4][5][6][7][8][9][10][11]
This protocol describes the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate to yield the target compound.
Materials:
-
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or similar non-polar solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford this compound.
Potential Biological Activities and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[12][13][14][15][16] While specific studies on this compound are limited, the core scaffold suggests potential for similar activities. The anti-inflammatory effects of some benzofurans have been linked to the modulation of key signaling pathways such as NF-κB and MAPK.[17]
Generalized Anti-Inflammatory Signaling Pathway for Benzofuran Derivatives
The following diagram illustrates a generalized mechanism by which benzofuran derivatives may exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Generalized Antitumor Experimental Workflow
The evaluation of novel compounds for antitumor activity typically follows a standardized workflow, from initial in vitro screening to more complex in vivo models.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and development. Its structural similarity to other biologically active benzofurans suggests a potential for anti-inflammatory and antitumor activities. The synthetic route is accessible, allowing for the production of material for further studies. Future research should focus on a comprehensive biological evaluation of this specific compound to elucidate its mechanism of action and therapeutic potential.
References
- 1. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]
- 2. Buy 3-(4-Bromophenoxy)propane-1,2-diol (EVT-407478) | 63834-59-3 [evitachem.com]
- 3. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2018233553A1 - ç¨ ååç¯ç±»ååç©åå ¶å¨è¯ç©ä¸çåºç¨ - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Analysis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Expected Spectroscopic Data
While specific experimental data is unavailable, the chemical structure of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate allows for the prediction of its key spectroscopic features. These predictions are based on the functional groups present in the molecule: a benzofuran core, a hydroxyl group, a methyl group, and an ethyl ester.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| -OH | 4.0 - 7.0 | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
| Aromatic-H | 6.5 - 7.5 | Doublet, Triplet, or Multiplet | The three protons on the benzene ring will show distinct signals based on their coupling. |
| -O-CH₂-CH₃ | 4.1 - 4.4 | Quartet | Ethyl ester methylene protons, coupled with the methyl protons. |
| Ar-CH₃ | 2.2 - 2.5 | Singlet | Methyl group attached to the benzofuran ring. |
| -O-CH₂-CH₃ | 1.2 - 1.5 | Triplet | Ethyl ester methyl protons, coupled with the methylene protons. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) Range |
| C=O (Ester) | 160 - 170 |
| Aromatic/Benzofuran C-O | 140 - 160 |
| Aromatic/Benzofuran C | 110 - 140 |
| -O-CH₂-CH₃ | 60 - 65 |
| Ar-CH₃ | 10 - 20 |
| -O-CH₂-CH₃ | 13 - 16 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) Range | Appearance |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (aliphatic) | 2850 - 3000 | Sharp |
| C=O Stretch (ester) | 1700 - 1730 | Strong, Sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Value | Notes |
| [M]⁺ | 220.07 | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₂O₄. |
| [M-C₂H₅]⁺ | 191.04 | Loss of the ethyl group. |
| [M-OC₂H₅]⁺ | 175.05 | Loss of the ethoxy group. |
| [M-COOC₂H₅]⁺ | 147.04 | Loss of the entire ester group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectroscopic Analysis
The logical flow for analyzing an unknown compound using spectroscopic methods is depicted below.
An In-depth NMR Analysis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines the structural elucidation of the molecule through ¹H and ¹³C NMR data, presents detailed experimental protocols for its synthesis and characterization, and includes a logical workflow for its analysis.
Spectroscopic Data Analysis
The structural confirmation of this compound (CAS No. 3781-69-9) is critically dependent on the interpretation of its ¹H and ¹³C NMR spectra. While a complete, publicly available experimental dataset is not readily accessible, data from analogous structures and synthetic precursors provide a strong basis for spectral assignment.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the ethyl ester moiety. The chemical shifts are influenced by the electron-donating hydroxyl group and the overall aromatic system.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H5, H6, H7) | 6.8 - 7.5 | m | - | 3H |
| -OH | 5.0 - 6.0 | br s | - | 1H |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |
| Ar-CH₃ | 2.3 - 2.5 | s | - | 3H |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum will reflect the carbon framework of the benzofuran core, the ester, and the methyl group. The chemical shifts of the aromatic carbons are key indicators of the substitution pattern.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C4 | 150 - 155 |
| C7a | 145 - 150 |
| C2 | 140 - 145 |
| C3a | 120 - 125 |
| C6 | 115 - 120 |
| C5 | 110 - 115 |
| C7 | 105 - 110 |
| C3 | 100 - 105 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 16 |
| Ar-CH₃ | 8 - 12 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate.
-
Reaction Setup: A mixture of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, a suitable dehydrogenating agent (e.g., sulfur or palladium on carbon), and a high-boiling solvent (e.g., diphenyl ether) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to achieve adequate signal intensity.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Mass Spectrometry of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. The information presented herein is crucial for the identification, characterization, and quantification of this compound in various experimental and developmental settings.
Molecular Structure and Properties
-
Molecular Formula: C₁₂H₁₂O₄
-
Molecular Weight: 220.22 g/mol
-
Synonyms: ethyl 4-hydroxy-3-methylbenzo[d]furan-2-carboxylate[1]
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
The molecular ion peak (M⁺˙) is expected at m/z 220. Subsequent fragmentation is likely to proceed through several key pathways initiated by the loss of electrons from the aromatic system or the ester group.
Primary Fragmentation Pathways
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters involves the cleavage of the O-C₂H₅ bond, leading to the formation of a stable acylium ion.[2]
-
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond in the ester group can result in the loss of an ethyl radical.
-
Loss of Ethene (C₂H₄) via McLafferty Rearrangement: While less common in aromatic esters compared to their aliphatic counterparts, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could lead to the elimination of ethene.
-
Cleavage of the Methyl Group: The loss of a methyl radical (•CH₃) from the benzofuran ring is another plausible fragmentation event.
-
Decarbonylation: The loss of carbon monoxide (CO) is a characteristic fragmentation of benzofurans and related cyclic ethers.[3]
Quantitative Fragmentation Data
The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the stability of the resulting ions.
| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 220 | [M]⁺˙ | Molecular Ion | Moderate |
| 192 | [M - CO]⁺˙ | Loss of carbon monoxide from the benzofuran ring | Low |
| 191 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester group | Moderate |
| 175 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical from the ester group | High (likely base peak) |
| 163 | [M - C₂H₅ - CO]⁺ | Sequential loss of an ethyl radical and carbon monoxide | Low |
| 147 | [M - OC₂H₅ - CO]⁺ | Sequential loss of an ethoxy radical and carbon monoxide | Moderate |
| 119 | [M - OC₂H₅ - 2CO]⁺ | Sequential loss of an ethoxy radical and two molecules of carbon monoxide | Low |
Experimental Protocols
The following are general protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 1-100 µg/mL).
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
1. Sample Preparation:
-
Prepare stock and working solutions as described in the GC-MS protocol, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC): Equipped with a binary or quaternary pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).
-
Mass Spectrometer (MS): With an Electrospray Ionization (ESI) source and a quadrupole, ion trap, or TOF mass analyzer.
3. LC-MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 30% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Visualizations
The following diagrams illustrate the predicted fragmentation pathways and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI Fragmentation of this compound.
Caption: General workflow for the mass spectrometric analysis of the target compound.
References
- 1. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Novel Benzofuran Compounds: A Technical Guide
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are prevalent in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6] The intrinsic versatility of the benzofuran nucleus allows for structural modifications that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[7] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel benzofuran compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.
Biological Activities of Novel Benzofuran Compounds
Recent research has focused on the synthesis and evaluation of novel benzofuran derivatives targeting a range of diseases. These compounds have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
Benzofuran derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[8] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
A series of novel benzofuran-based chalcone derivatives has been synthesized and evaluated for their in vitro anti-tumor activities. These compounds displayed significant cytotoxic activity against HCC1806 (human mammary squamous cancer), HeLa (human cervical cancer), and A549 (human lung cancer) cell lines.[9] One promising compound, 4g , showed the best anti-tumor activity against HCC1806 and HeLa cells with IC50 values of 5.93 µmol/L and 5.61 µmol/L, respectively.[9] The proposed mechanism of action involves the inhibition of VEGFR-2, a key receptor in angiogenesis.[9]
Furthermore, certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.[10] For instance, a derivative, compound 9 , exhibited potent cytotoxic activity against the SQ20B head and neck cancer cell line with an IC50 value of 0.46 µM.[10]
The NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation, are also targeted by benzofuran compounds.[11][12][13] A novel piperazine/benzofuran hybrid, compound 5d , was found to significantly inhibit the phosphorylation of key proteins in these pathways.[11][12][13]
Table 1: In Vitro Anticancer Activity of Novel Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4g (Benzofuran-chalcone) | HCC1806 (Breast) | 5.93 | [9] |
| 4g (Benzofuran-chalcone) | HeLa (Cervical) | 5.61 | [9] |
| Compound 9 | SQ20B (Head and Neck) | 0.46 | [10] |
| Compound 16b | A549 (Lung) | 1.48 | [14] |
| Bromo derivative 14c | HCT116 (Colon) | 3.27 | [14] |
| Compound 32a | HePG2 (Liver) | 8.49 | [14] |
| Compound 37e | A549 (Lung) | - | [14] |
| Compound 38 | K562 (Leukemia) | 29.66 | [14] |
| Compound 4b | - | 0.12-0.49 | [15] |
| Compound 5f | - | 0.39-1.00 | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents by targeting critical inflammatory signaling pathways.
A study on new heterocyclic/benzofuran hybrids identified compound 5d as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 52.23 µM.[12][13] This compound was found to suppress the NF-κB and MAPK signaling pathways by inhibiting the phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[11][12][13]
Another study investigating benzofuran derivatives from the marine-derived fungus Penicillium crustosum found that compounds 1 and 4 exhibited significant anti-inflammatory activity by inhibiting NO release in LPS-stimulated RAW 264.7 cells, with IC50 values of 17.3 µM and 16.5 µM, respectively.[16]
Table 2: In Vitro Anti-inflammatory Activity of Novel Benzofuran Derivatives
| Compound/Derivative | Cell Line | Inhibitory Target | IC50 (µM) | Reference |
| Compound 5d | RAW 264.7 | NO Production | 52.23 | [12][13] |
| Compound 1 | RAW 264.7 | NO Release | 17.3 | [16] |
| Compound 4 | RAW 264.7 | NO Release | 16.5 | [16] |
| Fluorinated Benzofurans | Macrophages | IL-6 | 1.2 - 9.04 | [17] |
| Fluorinated Benzofurans | Macrophages | CCL2 | 1.5 - 19.3 | [17] |
| Fluorinated Benzofurans | Macrophages | NO | 2.4 - 5.2 | [17] |
| Fluorinated Benzofurans | Macrophages | PGE2 | 1.1 - 20.5 | [17] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[18][19][20]
A series of novel benzofuran derivatives containing disulfide moieties displayed remarkable antibacterial activities against common plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac).[21] The optimized compound V40 exhibited superior in vitro antibacterial activity with EC50 values of 0.28, 0.56, and 10.43 µg/mL against Xoo, Xoc, and Xac, respectively.[21]
From a marine-derived fungus, compound 1 showed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL, and against Escherichia coli with an MIC of 25 µg/mL.[16] Compound 6 from the same source displayed antifungal activity against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively.[16]
Table 3: In Vitro Antimicrobial Activity of Novel Benzofuran Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound V40 | Xanthomonas oryzae pv. oryzae | 0.28 | [21] |
| Compound V40 | Xanthomonas oryzae pv. oryzicola | 0.56 | [21] |
| Compound V40 | Xanthomonas axonopodis pv. citri | 10.43 | [21] |
| Compound 1 | Salmonella typhimurium | 12.5 | [16] |
| Compound 1 | Staphylococcus aureus | 12.5 | [16] |
| Compound 1 | Escherichia coli | 25 | [16] |
| Compound 6 | Penicillium italicum | 12.5 | [16] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [16] |
Signaling Pathways and Experimental Workflows
The biological activities of benzofuran derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by novel benzofuran compounds.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpbs.com [ijpbs.com]
- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jopcr.com [jopcr.com]
- 21. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Structure in the Biological Activity of 4-Hydroxybenzofuran-2-carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic. Among these, derivatives of 4-hydroxybenzofuran-2-carboxylate have garnered significant attention for their therapeutic potential, particularly as anticancer and antimicrobial agents. This technical guide delves into the critical structure-activity relationships (SAR) of this compound class, providing a comprehensive overview of how molecular modifications influence their biological efficacy. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex relationships to facilitate a deeper understanding for researchers in drug discovery and development.
Structure-Activity Relationship Insights
The biological activity of 4-hydroxybenzofuran-2-carboxylate derivatives is intricately linked to the nature and position of substituents on the benzofuran ring system. Analysis of various studies reveals key trends that govern their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of benzofuran derivatives, including the 4-hydroxy-2-carboxylate scaffold, is significantly influenced by substitutions at various positions. The ester or other functionalities at the C-2 position are considered crucial for cytotoxic activity.[1]
Key SAR Observations for Anticancer Activity:
-
Substitution at the C-2 Position: The nature of the substituent at the C-2 position is a primary determinant of cytotoxic potency. Earlier studies have highlighted that ester or heterocyclic ring substitutions at this position are critical for the compound's activity.[1]
-
Halogenation: The introduction of halogen atoms, particularly bromine, to the benzofuran system has been shown to enhance cytotoxicity against various cancer cell lines.[2][3] For instance, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity.[4] However, this can sometimes lead to a loss of selectivity between cancerous and normal cells.[3]
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings, such as thiazole, triazole, and piperazine, often leads to potent cytotoxic agents.[1] For example, a benzofuran-2-carboxamide derivative showed high anti-proliferation potency against multiple cancer cell lines, with IC50 values as low as 0.57 µM.[5]
-
Chalcone Hybrids: Benzofuran-chalcone hybrids have shown promising anticancer activity. The nature of substituents on the chalcone phenyl ring plays a crucial role, with electron-donating groups like methoxy and hydroxyl generally favoring higher activity.[6]
-
Inhibition of Signaling Pathways: Some benzofuran derivatives exert their anticancer effects by inhibiting key signaling molecules. For instance, certain derivatives have been identified as potent VEGFR-2 inhibitors, a key player in tumor angiogenesis.[6] Others have been found to induce apoptosis, or programmed cell death, in cancer cells.[2][3]
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are also heavily dependent on their substitution patterns.
Key SAR Observations for Antimicrobial Activity:
-
Hydroxyl Group at C-6: For antibacterial activity, the presence of a hydroxyl group at the C-6 position appears to be crucial. Blocking this hydroxyl group can lead to a loss of activity.[7]
-
Substituents at C-2 and C-3: The nature of the groups at the C-2 and C-3 positions significantly impacts antibacterial and antifungal efficacy. Compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position have demonstrated good antibacterial activity.[7]
-
Hydrophobicity: Increased hydrophobicity can lead to favorable antibacterial activities.[8]
-
Specific Moieties: The incorporation of moieties like pyrazoline and thiazole can be essential for antimicrobial activity.[7] For instance, a 1-(thiazol-2-yl)pyrazoline derivative showed excellent activity against Gram-negative bacteria.[7]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of benzofuran derivatives, providing a basis for comparative analysis of their structure-activity relationships.
Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C5) | R4 (at C6) | R5 (at C7) | Cell Line | IC50 (µM) | Reference |
| 1c | -COOCH3 | -CH2Br | -OCH3 | -OCH3 | -COCH3 | HeLa | 50 | [3] |
| K562 | 25 | [3] | ||||||
| MOLT-4 | 180 | [3] | ||||||
| 1e | -COOCH3 | -CH2Br | -OCH3 | -OCH3 | -COCH2Br | HeLa | 28 | [3] |
| K562 | 41 | [3] | ||||||
| MOLT-4 | 70 | [3] | ||||||
| 2d | -CH2Br | -COOCH3 | -OH | -COCH3 | H | HeLa | ~20-85 | [3] |
| 3a | -CO-Aryl | H | -OCH3 | -OCH3 | -COCH3 | HeLa | ~20-85 | [3] |
| 3d | -CO-Aryl | H | -OH | -COCH3 | H | HeLa | ~20-85 | [3] |
| 4g | Chalcone | H | H | H | H | HeLa | 5.61 | [6] |
| 4l | Chalcone | H | H | H | H | HeLa | 6.19 | [6] |
| 4n | Chalcone | H | H | H | H | HeLa | 3.18 | [6] |
| 50g | -CONH-Aryl | 1H-1,2,3-triazole | H | H | H | HCT-116 | 0.87 | [5] |
| HeLa | 0.73 | [5] | ||||||
| A549 | 0.57 | [5] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)
| Compound ID | R (at C2) | R' (at C6) | Test Organism | MIC (µg/mL) | Reference |
| 15 | Phenyl | -OH | S. aureus | 0.78-3.12 | [7] |
| 16 | 5-methylfuran-2-yl | -OH | S. aureus | 0.78-3.12 | [7] |
| - | 4-methoxyphenyl | -OH | S. aureus | 0.78-6.25 | [7] |
| 1 | Aza-benzofuran | H | S. typhimurium | 12.5 | [9] |
| E. coli | 25 | [9] | |||
| S. aureus | 12.5 | [9] | |||
| 2 | Aza-benzofuran | H | S. aureus | 25 | [9] |
| 5 | Oxa-benzofuran | H | P. italicum | 12.5 | [9] |
| 6 | Oxa-benzofuran | H | C. musae | 12.5-25 | [9] |
| 7d | Ketoxime derivative | H | S. aureus | Not specified | [10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentrations typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[12][13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizing Key Processes and Relationships
Graphviz diagrams are provided below to illustrate experimental workflows and logical relationships derived from SAR studies.
Caption: Workflow for determining the in vitro cytotoxicity of benzofuran derivatives using the MTT assay.
Caption: Key structure-activity relationships of 4-hydroxybenzofuran-2-carboxylates for anticancer activity.
Caption: Potential signaling pathways affected by anticancer benzofuran derivatives.
Conclusion
The 4-hydroxybenzofuran-2-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical importance of rational drug design in optimizing the potency and selectivity of these compounds. By leveraging the insights from quantitative data and employing robust experimental protocols, researchers can continue to explore and exploit the therapeutic potential of this important class of molecules. The visualization of workflows and SAR principles aims to further aid in the conceptualization and execution of future research in this exciting area of medicinal chemistry.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and its derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document outlines detailed experimental protocols for the synthesis of the core structure and subsequent derivatization, presents quantitative data in a structured format, and illustrates the synthetic pathways using logical diagrams. The methodologies described herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core structure of this compound offers a versatile scaffold for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates. This guide details a robust synthetic strategy for this core molecule and its subsequent diversification through common and effective chemical transformations.
Synthesis of the Core Scaffold: this compound
The synthesis of the target molecule, this compound, can be efficiently achieved through a two-step process commencing with the well-established Pechmann condensation to form a 4-hydroxycoumarin intermediate, followed by a rearrangement to the benzofuran structure.
Step 1: Synthesis of 4-hydroxy-7-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions. In this protocol, resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Experimental Protocol:
-
Materials: Resorcinol, Ethyl acetoacetate, Concentrated Sulfuric Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (5-10 volumes) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture slowly into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-7-methylcoumarin.
-
Step 2: Conversion of 4-hydroxy-7-methylcoumarin to this compound
The transformation of the 4-hydroxycoumarin intermediate to the desired benzofuran can be accomplished through a multi-step sequence involving haloform reaction and subsequent cyclization. A more direct rearrangement can also be explored under specific conditions, though the former provides a more controlled pathway.
Experimental Protocol (Illustrative Pathway):
-
Materials: 4-hydroxy-7-methylcoumarin, Sodium hypobromite (or bromine in sodium hydroxide solution), Ethanol, Diethyl ether, Hydrochloric acid.
-
Procedure:
-
Dissolve 4-hydroxy-7-methylcoumarin (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a freshly prepared solution of sodium hypobromite.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the intermediate carboxylic acid.
-
Esterify the crude acid by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Purify the resulting ethyl ester by column chromatography on silica gel to afford this compound.
-
Synthetic Workflow for the Core Scaffold
An In-depth Technical Guide to the Biological Activity of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Found in various natural products and readily accessible through synthetic routes, its derivatives exhibit a remarkable breadth of pharmacological activities.[3] This versatility has established the benzofuran nucleus as a "privileged scaffold" in drug discovery, prompting extensive research into its potential therapeutic applications. This guide provides a detailed overview of the significant biological activities of substituted benzofurans, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Anticancer Activity
Substituted benzofurans have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[1][2][4] Their mechanisms of action are often multifactorial and dependent on the nature and position of the substituents on the benzofuran core.[1]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various benzofuran derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A selection of potent compounds is presented below.
| Compound Class | Specific Derivative / Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofurans | Bromine at the methyl group at position 3 | K562 (Leukemia) | 5 | [1] |
| Bromine at the methyl group at position 3 | HL60 (Leukemia) | 0.1 | [1] | |
| LSD1 Inhibitors | Compound 17i | MCF-7 (Breast) | 2.90 | [5] |
| Compound 17i | H460 (Lung) | 2.06 | [5] | |
| Benzofuran-Chalcone Hybrids | Compound 4g | HCC1806 (Breast) | 5.93 | [6] |
| Compound 4g | HeLa (Cervical) | 5.61 | [6] | |
| Benzofuran-Piperazine Hybrids | Compound 16 | A549 (Lung) | 0.12 | [7] |
| Compound 16 | SGC7901 (Gastric) | 2.75 | [7] |
Signaling Pathways in Anticancer Activity
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). One common mechanism involves the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Lysine-Specific Demethylase 1 (LSD1), or by triggering the caspase cascade.[5][6][8]
Caption: General pathway for benzofuran-induced apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzofuran derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A control group receives only the solvent. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The antimicrobial efficacy is highly dependent on the substitution patterns on the benzofuran ring.[11]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.
| Compound Class | Specific Derivative / Substituent | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [9] |
| Various | Candida albicans | 0.625 - 2.5 | [9] | |
| Hydroxylated Benzofurans | C-6 Hydroxyl group | Various bacterial strains | 0.78 - 3.12 | [9] |
| Aza-benzofurans | Compound 1 | Salmonella typhimurium | 12.5 | [12] |
| Compound 1 | Staphylococcus aureus | 12.5 | [12] | |
| Oxa-benzofurans | Compound 6 | Penicillium italicum | 12.5 | [12] |
Experimental Workflow: Antimicrobial Screening
A typical workflow for identifying and characterizing novel antimicrobial benzofurans involves synthesis followed by systematic biological evaluation.
Caption: Workflow for antimicrobial benzofuran development.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the benzofuran compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).
-
Controls: A positive control well (microorganism, no compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and benzofuran derivatives have been identified as potent anti-inflammatory agents.[13][14][15] Their mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[16]
Quantitative Data on Anti-inflammatory Activity
The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.
| Compound Class | Specific Derivative / Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Piperazine/Benzofuran Hybrids | Compound 5d | RAW 264.7 | 52.23 | [16] |
| Aza-benzofurans | Compound 1 | RAW 264.7 | 17.3 | [12] |
| Compound 4 | RAW 264.7 | 16.5 | [12] | |
| Benzofuran/Piperazine Hybrids | Compound 16 | RAW 264.7 | 5.28 | [7][17] |
Signaling Pathways in Anti-inflammatory Action
Substituted benzofurans can interfere with the inflammatory cascade by inhibiting the activation of transcription factors like NF-κB, which in turn reduces the expression of pro-inflammatory mediators such as iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[16][18]
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and treated with various concentrations of the benzofuran compound for 1-2 hours.
-
Inflammatory Challenge: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Measurement: The mixture is incubated for 10-15 minutes at room temperature. In the presence of nitrite, a pink/magenta azo dye is formed. The absorbance is measured at ~540 nm.
-
Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite. The IC₅₀ for NO inhibition is then calculated.
Neuroprotective Activity
Several benzofuran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways related to excitotoxicity and neuroinflammation.[18][19][20]
Key Findings in Neuroprotection
-
Anti-Excitotoxicity: Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant protection against NMDA-induced excitotoxic neuronal cell damage.[20] Compound 1f (with a -CH₃ substitution) exhibited neuroprotection comparable to the known NMDA antagonist memantine at a 30 µM concentration.[19][20]
-
Antioxidant Effects: Compound 1j (with an -OH substitution) not only showed anti-excitotoxic effects but also demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates.[20]
-
Modulation of Neuroinflammation: A benzofuran-containing selenium compound, TFSeB, was shown to decrease key inflammatory markers like NF-κB and IL-6 in a mouse model of Alzheimer's disease.[18]
-
Anti-Apoptotic Effects: The same compound, TFSeB, modulated apoptosis-related proteins by increasing the anti-apoptotic BCL-2 and decreasing the pro-apoptotic BAX expression, promoting neuronal survival.[18]
Logical Relationship: Neuroprotective Mechanisms
The neuroprotective effects of benzofurans are multifaceted, targeting several key pathological events in neurodegeneration.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ijbcp.com [ijbcp.com]
- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Disclaimer: To date, specific scientific literature detailing the mechanism of action of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is not available. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related benzofuran derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential therapeutic activities of this class of compounds.
The benzofuran scaffold is a prominent feature in numerous biologically active compounds, with many of its derivatives demonstrating significant potential as anticancer agents. Research into this class of molecules has revealed several key mechanisms through which they may exert their cytotoxic and antiproliferative effects. This guide will explore the most relevant of these putative mechanisms for this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Putative Anticancer Mechanisms of Action
Based on the activities of structurally similar benzofuran derivatives, the primary hypothesized mechanisms of action for this compound as an anticancer agent include:
-
Inhibition of the mTOR Signaling Pathway: Several benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.
-
Inhibition of Cyclin-Dependent Kinase 2 (CDK2): The benzofuran core is present in molecules that have been shown to inhibit CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.
-
Disruption of Tubulin Polymerization: Certain benzofuran derivatives have been found to interfere with the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and apoptosis.
Quantitative Data: Cytotoxic Activity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzofuran derivatives against various cancer cell lines, illustrating the potential potency of this chemical class.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Benzofuran-based Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27[1] |
| 3-Formylbenzofuran Derivatives | Compound 3b | SK-Hep-1 (Liver Cancer) | Not specified, but noted to significantly reduce ERK phosphorylation[1] |
| Oxindole-based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41[2] |
| Compound 22f | MCF-7 (Breast Cancer) | 2.27[2] | |
| Compound 22d | T-47D (Breast Cancer) | 3.82[2] | |
| Compound 22f | T-47D (Breast Cancer) | 7.80[2] | |
| Benzofuran-2-carboxamide Derivatives | Compound 50g | HCT-116 (Colon Cancer) | 0.87[1] |
| Compound 50g | HeLa (Cervical Cancer) | 0.73[1] | |
| Compound 50g | A549 (Lung Cancer) | 0.57[1] | |
| Benzofuran-chalcone Derivatives | Compound 33d | A-375 (Melanoma) | 4.15[2] |
| Compound 33d | MCF-7 (Breast Cancer) | 3.22[2] | |
| Compound 33d | A-549 (Lung Cancer) | 2.74[2] | |
| Compound 33d | HT-29 (Colon Cancer) | 7.29[2] | |
| Compound 33d | H-460 (Lung Cancer) | 3.81[2] | |
| Piperazine-based Benzofurans | Compound 37e | A549, HeLa, SGC7901, HCT116, MCF-7 | < 10[1] |
| 2-Acetyl-7-phenylaminobenzofuran Hybrid | Compound 27 | MDA-MB-468 (Breast Cancer) | 0.16[1] |
| Compound 27 | HepG2, MDA-MB-231, A549 | 1.63 - 5.80[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential in evaluating the mechanism of action of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[6]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mix containing GTP (1 mM) and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO), a known polymerization inhibitor (e.g., nocodazole), and a known polymerization stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory or enhancing effect of the compound.
Visualization of Signaling Pathways and Experimental Workflows
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
In Silico Modeling of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the in silico modeling of "Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate," a promising scaffold in the development of novel therapeutics. While direct experimental data for this specific compound is limited, its structural analogs have demonstrated significant biological activity, particularly as anti-tumor agents. This guide outlines a complete in silico workflow, from target identification and molecular docking to molecular dynamics simulations and ADMET prediction, to explore the therapeutic potential of this benzofuran derivative.
Introduction to this compound
This compound (CAS No. 3781-69-9) is a small molecule belonging to the benzofuran class of heterocyclic compounds. The benzofuran moiety is a common scaffold in numerous biologically active natural products and synthetic drugs. Derivatives of this core structure have been reported to exhibit a wide range of pharmacological properties, including anti-tumor, antimicrobial, and anti-inflammatory activities. Notably, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been investigated as potent anti-tumor agents, suggesting the therapeutic potential of the core structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3781-69-9 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Topological Polar Surface Area (TPSA) | 59.67 Ų |
| LogP | 2.62 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Potential Biological Targets and Signaling Pathways
Based on the documented anti-tumor activities of structurally related benzofuran derivatives, two primary protein targets have been identified as highly plausible for in silico investigation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K). Both are key regulators in cancer cell proliferation, survival, and angiogenesis.
The proposed inhibitory action of this compound on these targets could disrupt downstream signaling pathways crucial for tumor progression.
In Silico Modeling Workflow
A structured in silico workflow is essential for a thorough investigation of the therapeutic potential of this compound. The following diagram illustrates the key stages of this process.
Methodological & Application
Synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. This compound and its derivatives have been identified as promising anti-tumor agents, making a reproducible and well-characterized synthetic route essential for further research and development.
Introduction
This compound is a substituted benzofuran derivative. The benzofuran nucleus is a prevalent motif in numerous biologically active natural products and synthetic compounds. The specific substitution pattern of this molecule, featuring a hydroxyl group at the 4-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position, provides a versatile platform for further chemical modification and exploration of its structure-activity relationship (SAR). Its documented selective cytotoxicity against tumorigenic cell lines underscores its importance as a lead compound for the development of novel anticancer therapeutics.
Physicochemical Data
A summary of the key physicochemical properties of the target compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 3781-69-9 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and alcohols. |
Synthetic Pathway
The synthesis of this compound is most effectively achieved through an acid-catalyzed Pechmann-type condensation reaction. This approach involves the reaction of a substituted phenol with a β-ketoester, leading to the formation of the benzofuran ring system. The proposed synthetic route is outlined below.
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Methylresorcinol
-
Diethyl ketomalonate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylresorcinol (1.0 eq).
-
Addition of Reagents: To the flask, add diethyl ketomalonate (1.1 eq).
-
Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain it under reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: Once the reaction is complete (typically after 4-6 hours, as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization Data
The successful synthesis will yield this compound as a solid. The expected analytical data is summarized below.
| Analysis | Expected Result |
| Yield | 60-75% (after purification) |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~1.4 (t, 3H, -OCH₂CH₃), ~2.3 (s, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~6.7-7.2 (m, 3H, Ar-H), ~9.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~10, ~14, ~61, ~105-160 (aromatic and carbonyl carbons) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₂H₁₃O₄: 221.08 |
Note: The exact chemical shifts and coupling constants should be determined from the acquired spectra.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Organic solvents are flammable. Work in a well-ventilated area and away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of this compound. The availability of this procedure will facilitate further investigation into the biological activities of this compound and its analogs, contributing to the advancement of drug discovery programs, particularly in the area of oncology.
One-Pot Syntheses of Benzofuran Derivatives: A Detailed Guide for Researchers
Application Notes and Protocols
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to functionalized benzofurans is of significant interest to the fields of medicinal chemistry and drug development. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, cost-effectiveness, and environmental impact. This document provides detailed application notes and experimental protocols for several key one-pot strategies for the synthesis of benzofuran derivatives.
Method 1: Palladium-Catalyzed One-Pot Synthesis via Enolate Arylation
This method provides a powerful approach to differentially substituted benzofurans through a palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization.[1][2][3][4] The process is known for its broad substrate scope and good functional group tolerance.[1][3][4]
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl (rac-DTBPB)
-
Sodium tert-butoxide (NaOtBu)
-
o-Bromophenol derivative
-
Ketone derivative
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Microwave reactor (optional)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), rac-DTBPB (4 mol%), and NaOtBu (2.7 equiv.). The vessel is then sealed, evacuated, and backfilled with argon or nitrogen.
-
Addition of Reactants: Anhydrous toluene is added, followed by the o-bromophenol (1.0 equiv.) and the ketone (1.5 equiv.).
-
Reaction Conditions:
-
Conventional Heating: The reaction mixture is stirred at 80-110 °C for 22 hours.
-
Microwave Irradiation: The reaction mixture is heated in a microwave reactor at an appropriate temperature for 30 minutes.[2]
-
-
Cyclization: After cooling to room temperature, the reaction mixture is diluted with an equal volume of CH₂Cl₂. Trifluoroacetic acid is then added, and the mixture is stirred at room temperature until the cyclization is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzofuran derivative.
Quantitative Data Summary
| Entry | o-Bromophenol | Ketone | Yield (%) |
| 1 | 2-Bromophenol | Acetophenone | 85 |
| 2 | 2-Bromo-4-chlorophenol | 4'-Methoxypropiophenone | 45[2] |
| 3 | 2-Bromo-4-methylphenol | Propiophenone | 78 |
| 4 | 2-Bromonaphthol | Acetone | 65 |
Reaction Workflow
Method 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
This method provides a regioselective synthesis of polysubstituted benzofurans from readily available phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.[5] The reaction proceeds through a sequential nucleophilic addition and oxidative cyclization.[5]
Experimental Protocol
Materials:
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Phenol derivative
-
Alkyne derivative
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Oxygen (from air or O₂ balloon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction flask, add the copper catalyst (e.g., CuI, 5-10 mol%), the base (e.g., K₃PO₄, 2.0 equiv.), the phenol derivative (1.0 equiv.), and the alkyne derivative (1.2 equiv.) in the chosen solvent.
-
Reaction Conditions: The reaction mixture is stirred vigorously under an atmosphere of air or oxygen (using a balloon) at a specified temperature (typically 80-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and base. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data Summary
| Entry | Phenol | Alkyne | Catalyst | Yield (%) |
| 1 | Phenol | Phenylacetylene | CuI | 82 |
| 2 | 4-Methoxyphenol | 1-Octyne | CuBr | 75 |
| 3 | 2-Naphthol | Phenylacetylene | CuI | 88 |
| 4 | 4-Chlorophenol | 4-Ethynyltoluene | CuBr | 70 |
Reaction Pathway
Method 3: One-Pot Synthesis via Sonogashira Coupling and Cyclization
This widely used method involves a palladium- and copper-cocatalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[6][7]
Experimental Protocol
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)
-
o-Halophenol (Iodo or Bromo)
-
Terminal alkyne
-
Base (e.g., Et₃N, DIPA, K₂CO₃)
-
Solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or N₂), dissolve the o-halophenol (1.0 equiv.), palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and phosphine ligand (if required) in the solvent.
-
Addition of Reactants: Add the base (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 60-100 °C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by flash column chromatography.
Quantitative Data Summary
| Entry | o-Halophenol | Terminal Alkyne | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 91 |
| 2 | 2-Bromophenol | 1-Heptyne | 75 |
| 3 | 2-Iodo-4-methylphenol | Cyclohexylacetylene | 85 |
| 4 | 5-Acetyl-3-bromo-4-hydroxyacetophenone | Phenylacetylene | 74[7] |
Logical Relationship Diagram
Conclusion
The one-pot synthesis of benzofuran derivatives offers a range of versatile and efficient strategies for accessing this important class of heterocyclic compounds. The choice of method will depend on the availability of starting materials, desired substitution patterns, and the required functional group tolerance. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration and development of novel benzofuran-based molecules.
References
- 1. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. arkat-usa.org [arkat-usa.org]
The Synthesis of Benzofurans via Palladium Catalysis: A Guide for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzofuran motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its versatile biological activities, ranging from antimicrobial to anticancer, make it a privileged scaffold in drug development. Palladium catalysis has emerged as one of the most powerful and versatile strategies for the synthesis of substituted benzofurans, offering high efficiency, functional group tolerance, and atom economy.[1][2]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies used to construct the benzofuran core. It is designed to be a practical resource for researchers in organic synthesis and drug discovery.
Core Synthetic Strategies
Several robust palladium-catalyzed methods are routinely employed for benzofuran synthesis. The choice of method often depends on the availability of starting materials, desired substitution patterns, and required functional group tolerance. The three primary strategies detailed here are:
-
Domino Sonogashira Coupling and Cyclization: A highly efficient one-pot reaction that couples an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring. This method is valued for its operational simplicity and for rapidly building molecular complexity.[3]
-
Intramolecular Oxidative Cyclization (Wacker-type): This approach involves the cyclization of readily available 2-allylphenols. A palladium(II) catalyst is used to activate the alkene, which is then attacked by the phenolic oxygen. A co-oxidant is required to regenerate the active catalyst.[4][5]
-
Heck Coupling and Oxidative Cyclization: This strategy utilizes a palladium-catalyzed Heck reaction between a 2-hydroxystyrene and an aryl halide, followed by a tandem oxidative cyclization to forge the benzofuran ring. This C-H activation/oxidation pathway provides a novel route to highly substituted benzofurans.[1][6]
The general workflow for these synthetic approaches can be visualized as follows:
Method 1: Domino Sonogashira Coupling and Intramolecular Cyclization
This one-pot domino reaction is a highly effective method for synthesizing 2-substituted benzofurans from commercially available 2-iodophenols and terminal alkynes. The reaction first involves a standard Sonogashira cross-coupling, followed by a base-mediated 5-exo-dig intramolecular cyclization. The use of a well-defined palladium PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex can facilitate this transformation efficiently in the open air.[7][8]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various benzofuran derivatives using a PEPPSI-type palladium complex (2 mol%) with K₃PO₄ as the base in DMSO at 90 °C for 10 hours.[8]
| 2-Iodophenol Derivative | Alkyne Derivative | Product | Yield (%) |
| 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85 |
| 2-Iodophenol | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)benzofuran | 81 |
| 2-Iodophenol | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)benzofuran | 77 |
| 2-Iodophenol | 1-Hexyne | 2-Butylbenzofuran | 72 |
| 4-Methyl-2-iodophenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 83 |
| 4-Nitro-2-iodophenol | Phenylacetylene | 5-Nitro-2-phenylbenzofuran | 65 |
Experimental Protocol
Materials:
-
Substituted 2-iodophenol (0.50 mmol, 1.0 equiv)
-
Terminal alkyne (0.60 mmol, 1.2 equiv)
-
Palladium PEPPSI complex (e.g., --INVALID-LINK--palladium(II) dichloride) (0.01 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (1.00 mmol, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a reaction vial, add the 2-iodophenol (0.50 mmol), potassium phosphate (1.00 mmol), and the palladium catalyst (2 mol%).
-
Add DMSO (2 mL) to the vial, followed by the terminal alkyne (0.60 mmol).
-
Seal the vial and heat the reaction mixture at 90 °C for 10 hours with stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.[8]
Method 2: Intramolecular Oxidative Cyclization of 2-Allylphenols
This method provides an efficient route to 2-methylbenzofurans through the palladium(II)-catalyzed oxidative cyclization of 2-allylphenols. The reaction proceeds under mild conditions, often at room temperature, using a co-oxidant system like Cu(OAc)₂/LiCl to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the cyclization.[4]
Quantitative Data Summary
The table below shows results for the cyclization of various substituted 2-allylphenols using PdCl₂ (2 mol%), Cu(OAc)₂ (2 equiv.), and LiCl (2 equiv.) in aqueous DMF at room temperature.[4]
| Substrate | Time | Yield (%) |
| 2-Allylphenol | 25 min | 95 |
| 2-Allyl-4-methylphenol | 45 min | 94 |
| 4-Acetamido-2-allylphenol | 2 h | 89 |
| 2-Allyl-4-bromophenol | 40 min | 93 |
| 2-Allyl-4-formylphenol | 2 h | 85 |
| Ethyl 3-allyl-4-hydroxybenzoate | 5 h (at 100°C) | 75 |
Experimental Protocol
Materials:
-
Substituted 2-allylphenol (1.0 mmol, 1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 mmol, 2.0 equiv)
-
Lithium chloride (LiCl) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-allylphenol (1.0 mmol), PdCl₂ (0.02 mmol), Cu(OAc)₂ (2.0 mmol), and LiCl (2.0 mmol) in a mixture of DMF (4 mL) and water (1 mL).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 25 minutes to 2 hours).
-
Upon completion, pour the reaction mixture into 20 mL of water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 2-methylbenzofuran derivative.[4]
Method 3: Heck Coupling and Oxidative Cyclization
A modern approach to benzofuran synthesis involves a tandem sequence of a palladium-catalyzed Heck reaction followed by an oxidative cyclization. This method allows for the coupling of 2-hydroxystyrenes with aryl iodides to form 2,3-disubstituted benzofurans. The aryl iodide can act as a co-oxidant in the C-H activation/cyclization step.[1][2]
Quantitative Data Summary
The following table summarizes yields for the reaction of various 2-hydroxystyrenes and aryl iodides using Pd(OAc)₂ as the catalyst.
| 2-Hydroxystyrene Derivative | Aryl Iodide | Base | Solvent | Yield (%) | Ref |
| 2-Hydroxystyrene | Iodobenzene | K₂CO₃ | DMA | 78 | [1] |
| 4-Methoxy-2-hydroxystyrene | Iodobenzene | Cs₂CO₃ | Dioxane | 82 | [2] |
| 2-Hydroxystyrene | 4-Iodoanisole | K₂CO₃ | DMA | 75 | [1] |
| 4-Chloro-2-hydroxystyrene | Iodobenzene | Cs₂CO₃ | Dioxane | 71 | [2] |
| 2-Hydroxystyrene | 1-Iodo-4-nitrobenzene | K₂CO₃ | DMA | 65 | [1] |
Experimental Protocol
Materials:
-
2-Hydroxystyrene derivative (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Phosphine Ligand (e.g., P(o-tol)₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-hydroxystyrene (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), phosphine ligand (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous DMA via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure benzofuran product.[1][2]
Conclusion
Palladium-catalyzed reactions offer a diverse and powerful toolkit for the synthesis of benzofurans, which are of high value to the pharmaceutical and materials science industries. The Domino Sonogashira/cyclization, intramolecular oxidative cyclization, and Heck/oxidative cyclization methods presented here represent robust and versatile strategies for accessing a wide range of substituted benzofuran derivatives. By understanding the scope and limitations of each method and utilizing the detailed protocols provided, researchers can efficiently synthesize novel benzofuran-containing molecules for further investigation in drug development programs.
References
- 1. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzofurans utilizing copper catalysis. Benzofurans are a pivotal class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. Copper-catalyzed methods offer an efficient and versatile approach to constructing this important scaffold.
Introduction
The benzofuran moiety is a core structural feature in numerous biologically active molecules and functional materials. Consequently, the development of efficient synthetic routes to substituted benzofurans is of significant interest in medicinal and materials chemistry. Copper-catalyzed reactions have emerged as a powerful tool for the construction of the benzofuran ring system, often proceeding with high efficiency and functional group tolerance. This document outlines three distinct and robust copper-catalyzed methodologies for benzofuran synthesis, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.
Method 1: Aerobic Oxidative Cyclization of Phenols and Alkynes
This method provides a regioselective, one-pot synthesis of polysubstituted benzofurans from readily available phenols and alkynes, using a copper catalyst and molecular oxygen as the oxidant.[1] The reaction proceeds via a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization.[1]
Data Presentation
| Entry | Phenol | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Phenylacetylene | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Methoxyphenol | Phenylacetylene | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 92 |
| 3 | 4-Chlorophenol | Phenylacetylene | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 78 |
| 4 | Phenol | 1-Hexyne | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 75 |
| 5 | Naphthol | Phenylacetylene | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 88 |
Experimental Protocol
General Procedure:
-
To a dried Schlenk tube, add the phenol (1.0 mmol), alkyne (1.2 mmol), CuI (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with oxygen (balloon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired benzofuran.
Mechanistic Workflow
Caption: Proposed mechanism for the aerobic oxidative cyclization.
Method 2: One-Pot Tandem Synthesis from o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides
This efficient one-pot procedure utilizes a copper catalyst for the synthesis of functionalized benzofurans from three readily available components: o-iodophenols, acyl chlorides, and phosphorus ylides.[2] The reaction proceeds through the in situ formation of an allene, followed by an oxa-Michael addition and a copper-catalyzed C-arylation.[2]
Data Presentation
| Entry | o-Iodophenol | Acyl Chloride | Phosphorus Ylide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodophenol | Acetyl chloride | (Triphenylphosphoranylidene)acetone | CuBr (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMSO | 90 | 85 |
| 2 | 4-Methyl-2-iodophenol | Acetyl chloride | (Triphenylphosphoranylidene)acetone | CuBr (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMSO | 90 | 82 |
| 3 | 2-Iodophenol | Benzoyl chloride | (Triphenylphosphoranylidene)acetone | CuBr (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMSO | 90 | 75 |
| 4 | 2-Iodophenol | Acetyl chloride | Methyl (triphenylphosphoranylidene)acetate | CuBr (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMSO | 90 | 78 |
Experimental Protocol
General Procedure:
-
In a sealed tube, combine the o-iodophenol (1.0 mmol), acyl chloride (1.2 mmol), phosphorus ylide (1.2 mmol), CuBr (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the tube.
-
Heat the reaction mixture at 90 °C for 12-24 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired benzofuran.
Experimental Workflow
Caption: Workflow for the one-pot tandem benzofuran synthesis.
Method 3: Coupling of N-Tosylhydrazones and Terminal Alkynes
This ligand-free, copper-catalyzed method provides a route to 2-substituted benzofurans from N-tosylhydrazones derived from o-hydroxybenzaldehydes and terminal alkynes.[3][4] The reaction is believed to proceed through the formation of a copper carbene intermediate.[4]
Data Presentation
| Entry | N-Tosylhydrazone | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde N-tosylhydrazone | Phenylacetylene | CuBr (10) | Cs₂CO₃ | MeCN | 100 | 4 | 82 |
| 2 | 5-Methoxysalicylaldehyde N-tosylhydrazone | Phenylacetylene | CuBr (10) | Cs₂CO₃ | MeCN | 100 | 4 | 79 |
| 3 | Salicylaldehyde N-tosylhydrazone | 1-Hexyne | CuBr (10) | Cs₂CO₃ | MeCN | 100 | 4 | 75 |
| 4 | 5-Bromosalicylaldehyde N-tosylhydrazone | Phenylacetylene | CuBr (10) | Cs₂CO₃ | MeCN | 100 | 4 | 68 |
Experimental Protocol
General Procedure:
-
To an oven-dried reaction tube, add the N-tosylhydrazone (0.4 mmol), terminal alkyne (0.5 mmol), CuBr (0.04 mmol, 10 mol%), and Cs₂CO₃ (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the tube and heat the reaction mixture to 100 °C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure benzofuran.
Mechanistic Pathway
Caption: Proposed mechanism involving a copper carbene intermediate.
References
- 1. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles [organic-chemistry.org]
Application Notes and Protocols for Cytotoxicity Assessment of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Topic: "Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate" Cytotoxicity Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives have been identified as possessing potential anti-tumor properties, with studies indicating selective cytotoxicity against various tumorigenic cell lines.[1][2] Benzofuran scaffolds are a core component of many biologically active compounds, and their derivatives have shown promise as anticancer agents.[3][4][5] The evaluation of the cytotoxic potential of such compounds is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[6][7]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells in response to a test compound, such as this compound, will result in a decrease in the amount of formazan produced and thus a lower absorbance reading.
Data Presentation
The cytotoxic effect of this compound is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that is required to inhibit the growth of 50% of a cell population. The IC50 is a key parameter for comparing the cytotoxic potency of different compounds.[6]
Table 1: Hypothetical Cytotoxicity Data (IC50 values) of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 35.2 |
| MCF-7 | Breast Adenocarcinoma | 42.8 |
| A549 | Lung Carcinoma | 55.1 |
| K562 | Chronic Myelogenous Leukemia | 28.5 |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | > 100 |
Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental results.
Experimental Protocols
This section details the step-by-step methodology for performing a cytotoxicity assay using the MTT method.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, K562)[3] and a normal cell line (e.g., HUVEC) for comparison.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[6]
-
Sterile 96-well flat-bottom microtiter plates
-
Humidified incubator at 37°C with 5% CO2
-
Microplate reader capable of measuring absorbance at 570 nm[6]
Protocol:
-
Cell Seeding:
-
Culture the desired cell lines in appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[6]
-
Incubate the plate overnight in a humidified incubator to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.[3]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][8]
-
Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualization
Caption: Hypothetical induction of apoptosis by the test compound.
References
- 1. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Screening of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and its Analogs
Introduction
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate serves as a key structural motif in the development of novel anticancer agents. While direct in vitro testing data for this specific parent compound is limited in publicly accessible literature, numerous derivatives have been synthesized and evaluated, demonstrating significant cytotoxic and antiproliferative activities across a variety of cancer cell lines. This document provides a compilation of detailed protocols and application notes based on the reported in vitro testing of structurally related benzofuran compounds. These methodologies can be readily adapted for the evaluation of "this compound" and its analogs.
The benzofuran scaffold is a prominent heterocyclic system in many biologically active compounds, both natural and synthetic.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities.[1][2] In the context of oncology, research has shown that modifications to the benzofuran core can lead to compounds with potent efficacy against various cancer cell lines, such as those of the breast, lung, colon, and liver.[3][4][5] Mechanistic studies have revealed that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[5][6][7]
These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities for cancer therapy.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The following tables summarize the in vitro anticancer activity of various benzofuran derivatives, providing a comparative overview of their potency against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity (IC50, µM) of Benzofuran-Chalcone Derivatives [3]
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HCC1806 (Breast Cancer) |
| 4d | >50 | >50 | 17.13 |
| 4g | 5.61 | >50 | 5.93 |
| Cisplatin | 8.76 | 15.32 | 10.24 |
Table 2: Cytotoxicity (IC50, µM) of 2-Benzoylbenzofuran and Oxindole-Benzofuran Hybrids [8]
| Compound | MCF-7 (Breast Cancer) | T-47D (Breast Cancer) |
| 11e | Potent (specific values not detailed) | - |
| 22d | 3.41 | 3.82 |
| 22f | 2.27 | 7.80 |
| Staurosporine | 4.81 | 4.34 |
Table 3: Cytotoxicity (IC50, µM) of Various Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 | [8] |
| Benzofuran derivative 12 | HeLa (Cervical Cancer) | 1.06 | [8] |
| Combretastatin (CA-4) | SiHa (Cervical Cancer) | 1.76 | [8] |
| Combretastatin (CA-4) | HeLa (Cervical Cancer) | 1.86 | [8] |
| Piperazine-based derivative 38 | A549 (Lung Cancer) | 25.15 | [8] |
| Piperazine-based derivative 38 | K562 (Leukemia) | 29.66 | [8] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [5] |
| 3-Amidobenzofuran 28g | HCT-116 (Colon Cancer) | 5.20 | [5] |
| 3-Amidobenzofuran 28g | HT-29 (Colon Cancer) | 9.13 | [5] |
| Benzofuran-isatin conjugate 5a | SW-620 (Colon Cancer) | 8.7 | [9] |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon Cancer) | 6.5 | [9] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anticancer potential of "this compound" and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 1: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on studies of related benzofuran derivatives, "this compound" may exert its anticancer effects through various signaling pathways. The diagram below illustrates a potential mechanism involving the induction of apoptosis.
Figure 3: Potential signaling pathways for benzofuran-induced apoptosis.
Disclaimer: The protocols and data presented are based on published research on benzofuran derivatives and are intended for research purposes only. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzofuran Derivatives in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols based on preclinical in vivo studies of benzofuran derivatives, particularly those structurally related to Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. While direct in vivo efficacy data for this compound is limited in the public domain, this compound has served as a foundational "hit" molecule, leading to the development of more potent and stable derivatives with demonstrated anti-tumor activity in animal models.[1][2][3] These notes are intended to guide researchers in the design and execution of similar in vivo studies for novel anti-cancer agents based on the benzofuran scaffold.
The benzofuran core is a significant pharmacophore that has been explored for its therapeutic potential across various diseases, including cancer.[4][5][6] Derivatives of this scaffold have been shown to target a range of mechanisms in cancer cells, including the inhibition of kinases like Aurora B and VEGFR-2, disruption of tubulin polymerization, and modulation of key signaling pathways.[4][7][8]
Quantitative Data Summary of In Vivo Studies
The following tables summarize the in vivo anti-cancer efficacy of various benzofuran derivatives in different cancer models. These data provide a comparative overview of their therapeutic potential.
Table 1: In Vivo Anti-cancer Efficacy of Benzofuran Piperazine Derivative 1.19 in an MDA-MB-231 Xenograft Model [9]
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle Control | - | 0 |
| Derivative 1.19 | 50 | 58.7 |
| Doxorubicin (Standard) | 5 | 72.4 |
Table 2: In Vivo Anti-tumor Effect of Benzofuran Derivative 43f in a Syngeneic Mouse Tumor Model [4][8]
| Treatment Group | Dose (mg/kg, i.p., every other day) | Tumor Mass Reduction (%) |
| Vehicle Control | - | 0 |
| Derivative 43f | 5.0 | 16.9 |
| Derivative 43f | 15 | 45.7 |
Key Signaling Pathways
The anti-cancer activity of benzofuran derivatives has been attributed to their interaction with several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Key signaling pathways targeted by anti-cancer benzofuran derivatives.
Experimental Protocols
The following are generalized protocols for in vivo cancer model studies based on the methodologies reported for benzofuran derivatives. These should be adapted based on the specific animal model, cancer cell line, and test compound.
Xenograft Mouse Model Protocol
This protocol is based on studies using human cancer cell line xenografts in immunodeficient mice.[7][9]
Caption: Workflow for a typical xenograft mouse model experiment.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, QGY-7401 for liver cancer) are cultured in appropriate media and conditions.[7][9]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Inoculation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., serum-free medium or PBS) at a concentration of approximately 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer the benzofuran derivative (e.g., dissolved in a vehicle like DMSO and diluted with saline) via intraperitoneal (i.p.) injection.
-
The control group receives the vehicle only. A positive control group with a standard chemotherapeutic agent (e.g., Doxorubicin) is often included.[9]
-
-
Endpoint and Data Analysis:
-
Continue treatment for a specified period (e.g., 21 days).[9]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor growth inhibition is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Syngeneic Mouse Model Protocol
This protocol is suitable for immunocompetent mouse models, allowing for the study of the interaction between the compound and the host immune system.[4][8]
Detailed Steps:
-
Cell Line and Animal Model: Use a mouse cancer cell line (e.g., 4T1 for breast cancer) and a compatible immunocompetent mouse strain (e.g., BALB/c).
-
Tumor Cell Inoculation: Similar to the xenograft model, inject the syngeneic cancer cells subcutaneously.
-
Treatment:
-
Monitoring and Endpoint:
-
Monitor tumor growth and animal health (including body weight) as in the xenograft model.
-
At the study endpoint, excise and weigh the tumors.
-
Tumor mass reduction is calculated relative to the control group.
-
Conclusion
The benzofuran scaffold, exemplified by the initial hit this compound, represents a promising starting point for the development of novel anti-cancer agents. The in vivo data from its derivatives demonstrate significant tumor growth inhibition in various cancer models. The protocols and pathway information provided herein offer a framework for researchers to further explore the therapeutic potential of this important class of compounds. Future studies should focus on elucidating detailed mechanisms of action, optimizing pharmacokinetic properties, and evaluating long-term efficacy and safety in preclinical models.
References
- 1. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Developing Anti-Tumor Agents from Benzofuran Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including potent anti-tumor effects.[1][2] This document provides detailed application notes and experimental protocols for the development and evaluation of novel anti-tumor agents based on the benzofuran core. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry and cancer biology.
I. Quantitative Data Summary
The anti-tumor activity of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of reported IC50 values for representative benzofuran derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| Benzofuran-Chalcone | Compound 4g | HCC1806 (Breast) | 5.93 | VEGFR-2 Inhibition, Apoptosis Induction |
| HeLa (Cervical) | 5.61 | |||
| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | - | 0.001 (VEGFR-2) | VEGFR-2 Inhibition | |
| 3-Acyl-5-hydroxybenzofuran | Compound 48 | MCF-7 (Breast) | 43.08 | Estrogen Receptor α (ERα) Binding |
| Benzofuran-Oxadiazole | Bromo-derivative 14c | HCT116 (Colon) | 3.27 | GSK3β Suppression, Apoptosis Induction |
| Benzofuran-Thiazole | Compound 32a | HePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate) | 4.0-16.72 | Not Specified |
| Piperazine-based Benzofuran | Compound 38 | A549 (Lung) | 25.15 | Not Specified |
| K562 (Leukemia) | 29.66 | |||
| 3-Methyl/3-(morpholinomethyl)benzofuran | Compound 4b | A549 (Lung) | 1.48-47.02 | VEGFR-2 Inhibition, Cell Cycle Arrest, Apoptosis |
| Compound 15a | NCI-H23 (Lung) | 0.49-68.9 | VEGFR-2 Inhibition, Cell Cycle Arrest, Apoptosis | |
| Compound 16a | NCI-H23 (Lung) | 0.49-68.9 | VEGFR-2 Inhibition, Cell Cycle Arrest, Apoptosis | |
| Benzofuran-Isatin Conjugate | Compound 5d | NCI-55 Cell Line Panel | Broad Activity | Apoptosis Induction |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of benzofuran-based anti-tumor agents.
Protocol 1: General Synthesis of Benzofuran-Based Chalcone Derivatives
This protocol describes a general method for the synthesis of benzofuran-chalcone hybrids, which have shown promising activity as VEGFR-2 inhibitors.[3][4]
Step 1: Synthesis of the Benzofuran Ketone Intermediate
-
To a solution of a substituted salicylaldehyde in a suitable solvent (e.g., acetone, DMF), add an α-halo ketone (e.g., 2-chloroacetone) and a base (e.g., K2CO3, NaH).
-
Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitor by TLC).
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the benzofuran ketone intermediate.
Step 2: Claisen-Schmidt Condensation to Form the Chalcone
-
Dissolve the benzofuran ketone intermediate and an appropriate aromatic aldehyde in a solvent such as ethanol or methanol.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) to the solution.
-
Stir the reaction mixture at room temperature for several hours until a precipitate forms or the reaction is complete as indicated by TLC.
-
Collect the solid product by filtration, wash with cold ethanol and water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent to obtain the pure product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[1][7]
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific VEGFR-2 substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the benzofuran test compound in the kinase buffer.
-
Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. The amount of phosphorylated substrate can be quantified using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection of the phosphorylated substrate (e.g., ELISA, HTRF®).
-
Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a benzofuran derivative.[8]
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the benzofuran compound at the desired concentrations for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to DNA.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm and emission detection at >600 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the single-cell population to exclude doublets and debris. Generate a histogram of DNA content (PI fluorescence intensity) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[3]
-
Cell Lysis and Protein Extraction: Treat cells with the benzofuran compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin, GAPDH).
III. Visualization of Pathways and Workflows
Signaling Pathways
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuran derivative.
Caption: Benzofuran derivative targeting the mTOR signaling pathway.
Experimental Workflows
Caption: Workflow for developing benzofuran-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, hereafter referred to as "Benzofuran Compound 1" (BC-1), as a potential kinase inhibitor. While derivatives of benzofuran have shown promise as anti-tumor agents and inhibitors of specific kinases like FLT3 and PDGFR, this document outlines the experimental procedures to characterize the inhibitory activity of BC-1 against a selected kinase target.[1]
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[2][3] Kinase inhibitors have emerged as a major class of therapeutics.[2] Benzofuran scaffolds have been identified as privileged structures in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-tumor properties.[1][4][5] This document provides the necessary protocols to evaluate the efficacy of BC-1 as a kinase inhibitor, focusing on both biochemical and cell-based assays.
Data Presentation: Inhibitory Profile of Benzofuran Compound 1 (BC-1)
The following table summarizes hypothetical quantitative data for the inhibitory activity of BC-1 against a panel of selected kinases. Such data is typically generated through high-throughput screening and subsequent validation assays.
| Kinase Target | Assay Type | IC50 (nM) |
| EGFR | Biochemical | 150 |
| VEGFR2 | Biochemical | 85 |
| PDGFRβ | Biochemical | 95 |
| SRC | Biochemical | >10,000 |
| ABL1 | Biochemical | >10,000 |
| EGFR | Cellular | 750 |
| VEGFR2 | Cellular | 420 |
| PDGFRβ | Cellular | 510 |
Caption: Table 1. Hypothetical inhibitory activity of Benzofuran Compound 1 (BC-1) against a panel of kinases.
Experimental Protocols
This protocol describes a method to determine the in vitro inhibitory activity of BC-1 against a specific kinase by measuring the amount of ATP remaining in the reaction.[6] A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition.[6][7]
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Benzofuran Compound 1 (BC-1) dissolved in DMSO
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BC-1 in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and positive control to the appropriate wells of the 384-well plate.[6]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase, and peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. For a "no kinase" control, add the reaction mixture without the enzyme.[6]
-
ATP Addition: Add ATP to all wells to start the kinase reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[6]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol outlines a method to assess the ability of BC-1 to inhibit the phosphorylation of a target kinase's substrate within a cellular context.[8][9]
Materials:
-
Cell line expressing the target kinase and substrate (e.g., HUVEC cells for VEGFR2)
-
96-well cell culture plates
-
Cell culture medium
-
Benzofuran Compound 1 (BC-1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to achieve 80-90% confluency.[8]
-
Compound Treatment: Treat the cells with various concentrations of BC-1. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 2 hours).[8]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice for 10 minutes.[8]
-
ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour. e. Wash the plate three times. f. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times. h. Add TMB substrate solution and incubate in the dark for 15-30 minutes. i. Add the stop solution.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Determine the effect of BC-1 on substrate phosphorylation and calculate the cellular IC50.
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of BC-1.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Workflow for the cell-based phosphorylation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Application of Benzofuran Derivatives in Drug Discovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This has led to their extensive investigation and application in the discovery and development of novel therapeutic agents. These compounds have shown significant promise in oncology, infectious diseases, inflammation, and neurodegenerative disorders, making them a focal point of contemporary drug discovery efforts.[1][2][3]
This document provides detailed application notes on the therapeutic potential of benzofuran derivatives, comprehensive protocols for their biological evaluation, and a summary of their quantitative activity to aid researchers in this dynamic field.
Application Notes: Therapeutic Potential of Benzofuran Derivatives
Benzofuran derivatives have demonstrated efficacy in multiple therapeutic areas, primarily due to their ability to interact with various biological targets.
Anticancer Activity
Benzofuran-based compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against a multitude of human cancer cell lines.[4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5]
Mechanism of Action: A significant number of benzofuran derivatives exert their anticancer effects by inhibiting critical signaling pathways such as the mTOR (mammalian target of rapamycin) , NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , and MAPK (mitogen-activated protein kinase) pathways.[6][7][8]
-
mTOR Signaling: Certain benzofuran derivatives have been shown to directly inhibit mTORC1 and Akt signaling.[9][10] This inhibition disrupts downstream processes crucial for cell growth, proliferation, and survival, making these compounds promising candidates for cancer therapy, particularly in tumors with dysregulated PI3K/Akt/mTOR pathways.[6]
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Benzofuran hybrids have been developed that can significantly inhibit the phosphorylation of key proteins in the NF-κB pathway, such as IKKα/β and IκBα, and the nuclear translocation of p65.[7][11]
-
MAPK Signaling: The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Benzofuran derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38, thereby impeding cancer cell growth.[7][8]
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[12][13]
Mechanism of Action: While the exact mechanisms are varied, some benzofuran derivatives are believed to interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. For instance, some have been identified as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. The presence of halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring has been shown to enhance antibacterial activity.[14]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Benzofuran derivatives have shown potent anti-inflammatory properties in various experimental models.[15]
Mechanism of Action: The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-1β, IL-6).[16] This is often achieved by suppressing the activity of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Several benzofuran derivatives have exhibited neuroprotective effects, suggesting their potential in treating these debilitating conditions.[17][18]
Mechanism of Action: The neuroprotective properties of benzofuran derivatives are linked to their antioxidant and anti-excitotoxic activities.[17][19] They have been shown to scavenge free radicals, inhibit lipid peroxidation, and protect neurons from glutamate-induced excitotoxicity.[16][19] Some derivatives also show potential in inhibiting the aggregation of β-amyloid peptides, a key pathological feature of Alzheimer's disease.[17][18]
Quantitative Data Summary
The following tables summarize the biological activities of representative benzofuran derivatives from the literature, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound with Bromine at position 3 | K562 (Leukemia) | 5 | [6] |
| Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [6] | |
| Fluorinated Benzofuran | Not Specified | 0.43 | [6] | |
| Benzofuran-N-Methylpiperidine Hybrid | Compound 9 | SQ20B (Head and Neck) | 0.46 | [6] |
| Benzofuran-Chalcone Hybrid | Compound 33d | MCF-7 (Breast) | 3.22 | [20] |
| Compound 33d | A-549 (Lung) | 2.74 | [20] | |
| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 (Breast) | 3.01 | [20] |
| Oxindole-Benzofuran Hybrid | Compound 22d | MCF-7 (Breast) | 3.41 | [20] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-5-ol derivatives | Compound 20 | Fungal species | 1.6 - 12.5 | [2] |
| Compound 21 | Fungal species | 1.6 - 12.5 | [2] | |
| Benzofuran amide derivatives | Compound 6a, 6b, 6f | Various bacteria and fungi | as low as 6.25 | [21] |
| Hydrazone derivatives | M5a, M5g | Enterococcus faecalis | Potent at 50 | [13] |
| M5i, M5k, M5l | Candida albicans | Significant at 25 | [13] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Derivative Class | Compound | Assay | IC50 (µM) | Reference |
| Aza-benzofurans | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [15] |
| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [15] | |
| Piperazine/benzofuran hybrid | Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives are provided below.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][19][22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Activity - Agar Well Diffusion Method
This method is used for the qualitative or semi-quantitative screening of the antimicrobial activity of benzofuran derivatives.[17][23]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile broth (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal as a positive control (e.g., Ciprofloxacin, Griseofulvin)
-
Solvent as a negative control
Procedure:
-
Preparation of Inoculum: Prepare a fresh overnight culture of the test microorganism in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Preparation of Agar Plates: Prepare and sterilize the agar medium. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.
-
Well Preparation: Using a sterile cork borer, create wells (6 mm in diameter) in the inoculated agar plates.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 100 µg/mL) into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[4][16]
Materials:
-
Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test benzofuran derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the benzofuran derivatives. Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 4: Synthesis of 2-Arylbenzofuran Derivatives
This protocol describes a general three-step synthesis of 2-arylbenzofuran derivatives starting from substituted 2-hydroxybenzaldehydes.[2][12]
Step 1: O-Alkylation
-
A mixture of a substituted 2-hydroxybenzaldehyde (1 equivalent), methyl α-bromophenylacetate (1.1 equivalents), and potassium carbonate (1.2 equivalents) in dimethylformamide (DMF) is stirred and heated at 50°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.
Step 2: Saponification
-
The product from Step 1 is dissolved in a mixture of methanol and 10% aqueous potassium hydroxide.
-
The mixture is heated at reflux (around 82°C) for 2 hours.
-
After cooling, the reaction mixture is acidified with 10% hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to obtain the 2-(2-formylphenoxy)-2-phenylacetic acid derivative.
Step 3: Cyclization
-
A mixture of the acid from Step 2 (1 equivalent), anhydrous sodium acetate (10 equivalents), and acetic anhydride is heated at 125°C for 4 hours.
-
The reaction mixture is then cooled and poured onto ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or n-hexane) to afford the desired 2-arylbenzofuran derivative.
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzofuran derivatives and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
Caption: Benzofuran derivatives inhibit the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling cascade by benzofuran derivatives.
Caption: A typical experimental workflow for the discovery of benzofuran-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 14. researchhub.com [researchhub.com]
- 15. jopcr.com [jopcr.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. mdpi.com [mdpi.com]
- 21. atcc.org [atcc.org]
- 22. ijpbs.com [ijpbs.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Synergistic Effect of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[4][5][6] Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is a member of this family with a structure suggestive of potential biological activity. The strategic combination of novel compounds with established chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[7]
These application notes provide a comprehensive set of protocols to investigate the potential synergistic effects of this compound when used in combination with a standard chemotherapeutic drug, such as doxorubicin. The following sections detail the experimental design, step-by-step protocols for key assays, and a framework for data analysis and interpretation.
Data Presentation: Quantifying Synergy
A critical aspect of combination studies is the quantitative assessment of synergy. The following tables provide a template for presenting the data obtained from the described experimental protocols.
Table 1: Determination of IC50 Values for Single Agents
This table will summarize the half-maximal inhibitory concentration (IC50) values for this compound and the chosen chemotherapy agent (e.g., Doxorubicin) in the selected cancer cell line(s) after a 48-hour treatment period.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 | [Hypothetical] |
| This compound | A549 | [Hypothetical] |
| Doxorubicin | MCF-7 | [Hypothetical] |
| Doxorubicin | A549 | [Hypothetical] |
Table 2: Combination Index (CI) Analysis
The Combination Index (CI) is a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8]
| Drug Combination (Ratio) | Cancer Cell Line | Effective Dose (ED50) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin (1:1 IC50 ratio) | MCF-7 | [Hypothetical] | [Hypothetical] | [Synergistic] |
| This compound + Doxorubicin (1:2 IC50 ratio) | MCF-7 | [Hypothetical] | [Hypothetical] | [Synergistic] |
| This compound + Doxorubicin (2:1 IC50 ratio) | MCF-7 | [Hypothetical] | [Hypothetical] | [Synergistic] |
Table 3: Apoptosis Induction by Single and Combination Treatments
This table will show the percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.
| Treatment | Cancer Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control (Vehicle) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| This compound (IC50) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Doxorubicin (IC50) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Combination (e.g., 0.5 x IC50 of each) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
Table 4: Cell Cycle Distribution Analysis
This table will present the percentage of cells in each phase of the cell cycle following treatment.
| Treatment | Cancer Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| This compound (IC50) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Doxorubicin (IC50) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Combination (e.g., 0.5 x IC50 of each) | MCF-7 | [Hypothetical] | [Hypothetical] | [Hypothetical] |
Experimental Protocols
The following are detailed protocols for the key experiments to assess the synergistic effects of this compound with a chemotherapeutic agent.
Cell Viability Assay (MTT Assay) and Combination Index (CI) Calculation
Objective: To determine the cytotoxic effects of individual drugs and their combination, and to quantify the synergistic interaction.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent IC50 Determination: Treat cells with serial dilutions of this compound or Doxorubicin for 48 hours.
-
Combination Treatment: Treat cells with the combination of both drugs at constant ratios (e.g., based on their individual IC50 values) for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).[8]
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis following single and combination drug treatments.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the compounds at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[9]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of the drug treatments on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 ml of PBS and add 4 ml of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at 4°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[12]
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of apoptosis by analyzing the expression of key regulatory proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, and β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control to normalize the expression of the target proteins.[14]
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Benzofuran-Induced Apoptosis
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[4][5] This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Proposed mechanism of synergistic apoptosis induction.
Experimental Workflow
The following diagram outlines the logical flow of experiments to assess the synergistic potential of this compound with chemotherapy.
Caption: Workflow for evaluating synergistic effects.
Conclusion
The protocols and framework presented here provide a robust starting point for researchers to investigate the synergistic anticancer potential of this compound in combination with standard chemotherapy. A thorough evaluation using these methodologies will not only quantify the nature of the drug interaction but also provide insights into the underlying molecular mechanisms. Such studies are crucial for the preclinical development of novel and more effective cancer therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Cyclization of Ethyl 2-acetyl-3-hydroxyphenoxyacetate
-
Question: My reaction yield is significantly lower than the reported 98%. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this specific synthesis can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures. Here is a systematic troubleshooting guide:
-
Purity of Starting Material: Ensure the starting material, ethyl 2-acetyl-3-hydroxyphenoxyacetate, is pure. Impurities can interfere with the cyclization reaction. Recrystallization or column chromatography of the starting material may be necessary.
-
Base and Solvent Quality: The reaction is sensitive to the quality of the sodium ethoxide and the dryness of the ethanol.
-
Sodium Ethoxide: Use freshly prepared sodium ethoxide or a high-quality commercial source stored under an inert atmosphere. Decomposition of the base will lead to incomplete reaction.
-
Ethanol: Anhydrous ethanol is crucial. The presence of water can lead to side reactions and reduce the yield. Use freshly opened anhydrous ethanol or dry it using standard laboratory procedures.
-
-
Reaction Temperature: Precise temperature control is critical. Maintaining the temperature between 0 and 7°C during the 18-hour stirring period is essential for minimizing side reactions.[1] Temperatures that are too high can promote the formation of byproducts.
-
Work-up Procedure: The pouring of the reaction mixture into the cold acidic solution must be done carefully to ensure efficient precipitation of the product. Inadequate acidification might lead to the loss of product during filtration.
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My final product shows significant impurities on TLC and NMR analysis. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Potential side products in this synthesis include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting material in your product. To address this, you can try extending the reaction time or ensuring the activity of your base.
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ethyl ester group, forming the corresponding carboxylic acid. This can be minimized by using anhydrous conditions.
-
Alternative Cyclization Products: Depending on the reaction conditions, there is a possibility of forming other benzofuran isomers, although the reported method is highly selective.
To minimize these impurities, adhere strictly to the optimized reaction protocol, particularly regarding the use of anhydrous solvents and the maintenance of the reaction temperature.[1] For purification, column chromatography on silica gel is an effective method to separate the desired product from most impurities. A solvent system such as a hexane/ethyl acetate gradient can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prominently reported and high-yielding method is the intramolecular cyclization of ethyl 2-acetyl-3-hydroxyphenoxyacetate using sodium ethoxide in ethanol.[1] Alternative strategies for synthesizing the benzofuran core that could be adapted include the Perkin rearrangement and tandem oxidative cyclization, though specific examples for this exact molecule are less common in the literature.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, will indicate the progression of the reaction.
Q3: What are the recommended purification methods for the final product?
A3: The primary method for purification is recrystallization from a suitable solvent, such as ethanol.[1] If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate eluent system is recommended before recrystallization.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed. Sodium metal, used to prepare sodium ethoxide, is highly reactive and flammable; it should be handled with care under an inert atmosphere. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Data Presentation
Table 1: Comparison of Key Parameters for Benzofuran Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Intramolecular Cyclization | Ethyl 2-acetyl-3-hydroxyphenoxyacetate, Sodium ethoxide, Ethanol | Up to 98%[1] | High yield, readily available starting materials, straightforward procedure. | Sensitive to reaction conditions (temperature, moisture). |
| Perkin Rearrangement | 3-Halocoumarins, Base (e.g., NaOH) | High yields (general) | Can be expedited with microwave assistance. | Requires synthesis of the substituted 3-halocoumarin precursor. |
| Tandem Oxidative Cyclization | Substituted phenols, β-dicarbonyl compounds, Oxidant (e.g., PIDA) | Moderate to high yields (general) | One-pot reaction, C-H functionalization. | May require optimization for specific substrates, potential for regioisomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Cyclization [1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (6.3 moles) in anhydrous ethanol (10.6 L). Cool the resulting solution to approximately -10°C.
-
Reaction Setup: To the cooled sodium ethoxide solution, add ethyl 2-acetyl-3-hydroxyphenoxyacetate (4.2 moles) with stirring over a period of 10 minutes.
-
Reaction Execution: Stir the solution for 18 hours, maintaining the temperature between 0 and 7°C.
-
Work-up and Isolation: Pour the reaction mixture into a cold mixture of water (10 L), concentrated hydrochloric acid (2.5 L), and ice (13 L). Stir for 10 minutes.
-
Add a saturated solution of sodium chloride (4 L).
-
Collect the resulting solid by filtration, wash with water, and air-dry to yield the crude product.
-
Purification: Recrystallize a sample from ethanol for further purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Purification of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate by HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC purification of "Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate". It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the separation and purification of this and similar benzofuran derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues observed during the HPLC purification process, offering potential causes and solutions.
Q1: Why am I seeing significant peak tailing for my compound?
A1: Peak tailing is a common issue, especially with phenolic compounds like this compound.[1][2][3][4][5] The primary causes include:
-
Secondary Silanol Interactions: The hydroxyl group on your compound can interact with acidic silanol groups on the silica-based stationary phase.[4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the column.[1][6]
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[6]
-
Column Contamination or Degradation: A void at the column inlet or contamination can also cause tailing.[1][3]
Solutions:
-
Adjust Mobile Phase pH: Add a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to suppress the ionization of silanol groups.[4]
-
Use an End-Capped Column: Employ a C18 or C8 column that has been end-capped to minimize exposed silanol groups.[6]
-
Reduce Sample Concentration: Dilute your sample or decrease the injection volume.[6]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent.
Q2: My peak is eluting too early (poor retention). What should I do?
A2: Insufficient retention on a reverse-phase column indicates that the analyte is not interacting strongly enough with the stationary phase.
-
Mobile Phase is Too Strong: The percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase may be too high.
-
Incorrect Column Choice: The stationary phase may not be appropriate for your compound.
Solutions:
-
Decrease Organic Solvent Percentage: Reduce the concentration of the organic component in your mobile phase to increase retention time.[6]
-
Consider a Different Column: If adjusting the mobile phase is ineffective, a column with a different stationary phase (e.g., a phenyl-hexyl column) might provide better retention for your aromatic compound.
Q3: I am observing peak fronting. What is the likely cause?
A3: Peak fronting is often a result of:
-
Sample Overload: Injecting a sample that is too concentrated.[1][6]
-
Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent, or it could be precipitating on the column.[6] The ideal solvent for your sample is the mobile phase itself.[6]
Solutions:
-
Dilute the Sample: Reduce the concentration of your sample or the injection volume.[6]
-
Change Sample Solvent: Ensure your compound is fully dissolved. While a stronger solvent can be used for dissolution, inject a smaller volume to avoid solvent mismatch effects.[6]
Q4: The backpressure in my HPLC system is unexpectedly high. How can I troubleshoot this?
A4: High backpressure is a frequent problem that can halt your purification.[1][7]
-
Blockage in the System: Particulate matter from the sample or mobile phase can clog the column frit, guard column, or tubing.[1]
-
High Flow Rate: The set flow rate might be too high for the column and mobile phase viscosity.[1][6]
-
Mobile Phase Viscosity: Some organic solvents, like methanol, have a higher viscosity than acetonitrile, which can increase backpressure.[7]
Solutions:
-
Filter Sample and Mobile Phase: Always filter your samples and mobile phases to remove particulates.
-
Reduce Flow Rate: Lower the flow rate to see if the pressure decreases to an acceptable level.[1]
-
Systematic Check for Blockages: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the blockage.[8] A common culprit is a blocked column inlet frit.[1]
Q5: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A5: Ghost peaks are peaks that appear in a chromatogram where no analyte should be present.[3]
-
Contaminated Mobile Phase: Impurities in your solvents can lead to spurious peaks, especially during gradient elution.[9]
-
Carryover from Previous Injection: A highly retained compound from a previous run may elute in a subsequent analysis.[1]
-
Sample Degradation: The analyte may be degrading in the sample vial or on the column.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase.[8]
-
Implement a Column Wash Step: After each run, include a high-organic wash step to elute any strongly retained compounds.
-
Prepare Fresh Samples: If sample degradation is suspected, prepare fresh samples immediately before analysis.[8]
HPLC Purification Parameters
The following table summarizes typical starting parameters for the purification of benzofuran derivatives on a reverse-phase HPLC system. These may need to be optimized for "this compound".
| Parameter | Typical Value/Condition | Notes |
| Column | C18, 5 µm particle size, 100 Å pore size | A C18 column is a good starting point for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | The acid helps to improve peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Acetonitrile generally provides lower backpressure and better peak efficiency.[7] |
| Elution Mode | Gradient | A gradient elution is often necessary to separate impurities with different polarities.[10][11] |
| Flow Rate | 1.0 - 2.0 mL/min for analytical scale | Adjust based on column dimensions and backpressure limitations.[11] |
| Detection | UV at 254 nm or 280 nm | Aromatic and phenolic compounds typically absorb well at these wavelengths.[12] |
| Column Temp. | 25 - 40 °C | Maintaining a constant temperature can improve reproducibility.[11] |
| Injection Volume | 5 - 20 µL for analytical scale | This should be optimized to avoid column overload. |
Experimental Protocol: HPLC Purification
This protocol outlines a general procedure for the purification of this compound.
1. Sample Preparation:
- Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of your mobile phase).
- Ensure the sample is fully dissolved. If not, sonication may be required.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. Mobile Phase Preparation:
- Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
- Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
- Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.[3][7]
3. HPLC System Setup and Equilibration:
- Install an appropriate reverse-phase C18 column.
- Purge the pump lines with the prepared mobile phases to remove any air bubbles.[2]
- Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[2]
4. Method Development and Purification:
- Perform an initial scouting run with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate retention time of the target compound.
- Optimize the gradient to achieve good resolution between your target compound and any impurities. A shallower gradient around the elution time of your compound will improve separation.
- Once the method is optimized, inject the prepared sample and begin the purification run.
5. Fraction Collection:
- Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector.
- Collect the eluent corresponding to the main peak of your target compound.
6. Post-Purification Analysis:
- Analyze the collected fractions by analytical HPLC to assess their purity.
- Pool the pure fractions.
- Remove the solvent (e.g., by rotary evaporation) to obtain the purified compound.
Visual Workflows
The following diagrams illustrate key workflows in the HPLC purification and troubleshooting process.
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: The experimental workflow for HPLC purification.
References
- 1. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. shimadzu.at [shimadzu.at]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting benzofuran synthesis side reactions
Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzofurans, a key structural motif in many biologically active compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common issues encountered in popular benzofuran synthesis methods.
Perkin Rearrangement of 3-Halocoumarins
The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2]
Question 1: My Perkin rearrangement reaction is resulting in a low yield of the desired benzofuran-2-carboxylic acid, and I'm isolating a significant amount of an uncyclized intermediate. What is happening and how can I fix it?
Answer:
This is a common issue where the reaction stalls after the initial base-catalyzed ring opening of the 3-halocoumarin, forming the salt of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[3] The subsequent intramolecular nucleophilic substitution to form the benzofuran ring is often the rate-limiting step.
Potential Causes and Solutions:
-
Insufficient Base Strength or Concentration: The phenoxide needs to be generated in a sufficient concentration to facilitate the intramolecular attack on the vinyl halide.
-
Solution: Ensure you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). You can try slightly increasing the molar excess of the base.
-
-
Suboptimal Reaction Temperature and Time: The cyclization step often requires sufficient thermal energy to overcome the activation barrier.
-
Solvent Effects: The choice of solvent can influence the solubility of the intermediates and the reaction rate.
-
Solution: Protic polar solvents like ethanol or methanol are generally effective for this rearrangement.[3]
-
Side Reaction Pathway: Incomplete Cyclization
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. This resource offers frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically involves the reaction of a substituted phenol and a β-ketoester. Common starting materials include resorcinol or a derivative and an appropriate ethyl acetoacetate derivative.
Q2: What are the likely impurities I might encounter in my final product?
A2: Impurities can arise from unreacted starting materials, intermediates, and byproducts of side reactions. Common impurities may include unreacted resorcinol or its derivatives, ethyl acetoacetate, and potentially isomeric products depending on the regioselectivity of the reaction. In some cases, byproducts from self-condensation of the ketoester or over-alkylation of the phenol can also be present. A related synthesis of 3-methylbenzofuran-2-carboxylic acid identified impurities such as 1-(2-hydroxyphenyl)ethanone, 3-methylbenzofuran-2-carbonitrile, and 3-methylbenzofuran-2-carboxamide, suggesting that analogous structures could be present.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors including incomplete reaction, suboptimal reaction conditions (temperature, reaction time, catalyst), or degradation of the product. To improve the yield, consider optimizing the reaction temperature, screening different catalysts or solvents, and ensuring anhydrous conditions if moisture-sensitive reagents are used. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
Q4: I am observing multiple spots on my TLC plate even after the reaction is complete. What could be the reason?
A4: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. This could be due to a lack of regioselectivity in the cyclization step, leading to isomeric products. Side reactions such as O-alkylation versus C-alkylation on the phenol ring can also lead to a mixture of products. Careful purification by column chromatography is often necessary to isolate the desired product.
Q5: How can I effectively purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used as the eluent. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst or reagents. | - Ensure the catalyst is fresh and active. - Use freshly distilled solvents and anhydrous reagents where necessary. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature. | |
| Incorrect stoichiometry of reactants. | - Verify the molar ratios of the starting materials and reagents. | |
| Formation of a Complex Mixture of Products | Lack of regioselectivity. | - Modify the reaction conditions to favor the desired isomer. This may involve changing the solvent, catalyst, or protecting groups on the starting materials. |
| Competing side reactions. | - Adjust the reaction temperature and time to minimize the formation of byproducts. - Consider a different synthetic route that offers better selectivity. | |
| Product Degradation | Sensitivity to acidic or basic conditions during workup. | - Perform a careful workup, avoiding strong acids or bases if the product is sensitive. - Use a buffered aqueous solution for extraction if necessary. |
| Prolonged exposure to heat. | - Minimize the time the reaction is heated. - Use a rotary evaporator at a moderate temperature for solvent removal. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography. - Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
Hypothetical Impurity Profile
The following table summarizes potential impurities that could be present in a crude sample of this compound. The percentage ranges are illustrative and will vary depending on the specific reaction conditions and purification methods.
| Impurity | Structure | Potential Source | Typical % in Crude (Illustrative) |
| Resorcinol | C₆H₄(OH)₂ | Unreacted starting material | 0.5 - 2% |
| Ethyl Acetoacetate | CH₃COCH₂COOC₂H₅ | Unreacted starting material | 1 - 3% |
| Isomeric Byproduct (e.g., Ethyl 6-hydroxy-3-methylbenzofuran-2-carboxylate) | C₁₂H₁₂O₄ | Lack of regioselectivity in cyclization | 2 - 5% |
| O-Alkylated Intermediate | C₁₄H₁₈O₅ | Incomplete cyclization | 0.1 - 1% |
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a generalized procedure based on common methods for benzofuran synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Resorcinol
-
Ethyl 2-chloroacetoacetate
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of resorcinol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program (Illustrative):
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Enhancing the Stability of Benzofuran Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of benzofuran derivatives?
A1: The stability of benzofuran derivatives is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The specific substituents on the benzofuran ring can significantly impact its susceptibility to degradation under these conditions.[1][2]
Q2: My benzofuran derivative appears to be degrading during my experiment. What are the common degradation pathways?
A2: Common degradation pathways for benzofuran derivatives include:
-
Oxidation: This is a frequent degradation route, particularly for derivatives with susceptible functional groups like tertiary amines, which can form N-oxides.[1][3] The benzofuran ring itself can also be oxidized, leading to ring-opening products such as salicylaldehyde.[4]
-
Hydrolysis: Under acidic or alkaline conditions, ester or amide functionalities attached to the benzofuran core can be hydrolyzed.[5] In some cases, the ether linkage within the furan ring may also be susceptible to cleavage under harsh acidic conditions.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[2][6] The specific degradation products can vary but may involve cleavage of the carbamate group, hydrolysis of the ether group, and radical coupling.[7]
Q3: Are there general strategies to improve the stability of my benzofuran derivative?
A3: Yes, several strategies can be employed:
-
pH Control: Maintaining an optimal pH in your solutions is crucial. Many benzofuran derivatives exhibit greater stability in neutral or slightly acidic conditions compared to strongly acidic or alkaline environments.
-
Light Protection: Storing your compounds and conducting experiments in the dark or using amber-colored vials can significantly reduce photodegradation.
-
Temperature Control: Storing derivatives at recommended low temperatures (e.g., -20°C for long-term storage) can slow down degradation processes.[8]
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, handling and storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Excipient Compatibility: When formulating, it's important to assess the compatibility of the benzofuran derivative with the chosen excipients, as some may promote degradation. For instance, amiodarone has shown degradation when in contact with microcrystalline cellulose.[7]
Troubleshooting Guides
Issue 1: Unexpected degradation of a benzofuran derivative observed during analysis (e.g., by HPLC).
-
Possible Cause 1: Hydrolytic Degradation.
-
Troubleshooting Step: Review the pH of your sample preparation and mobile phase. If you are working under strongly acidic or basic conditions, consider adjusting the pH to a more neutral range if your experimental protocol allows.
-
Example: In a forced degradation study of darifenacin, significant degradation was observed after 24 hours in 0.1 M HCl at 80°C.[8]
-
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting Step: Ensure your solvents are degassed and consider adding an antioxidant if compatible with your downstream applications. Avoid sources of peroxide contamination.
-
Example: Darifenacin is highly susceptible to oxidative stress, with the primary degradation product being Darifenacin N-oxide.[1][3] Significant degradation was observed after 4 hours at room temperature in the presence of 3% H₂O₂.[8]
-
-
Possible Cause 3: Thermal Degradation.
-
Troubleshooting Step: Evaluate the temperature conditions of your sample preparation and analysis. If heating is involved, assess if the temperature can be lowered or the duration of heating shortened.
-
Example: Amiodarone API showed over 10% degradation after being heated to 105°C for seven days.[2]
-
-
Possible Cause 4: Photodegradation.
-
Troubleshooting Step: Protect your samples from light at all stages of the experiment. Use amber vials and minimize exposure to ambient and UV light.
-
Example: Amiodarone API is susceptible to photolysis, with exposure to UV light for 120 hours resulting in the formation of several impurities.[2]
-
Issue 2: Difficulty in developing a stability-indicating HPLC method.
-
Possible Cause: Co-elution of the parent compound and degradation products.
-
Troubleshooting Step: A systematic approach to method development is required. This involves screening different columns (e.g., C8, C18), mobile phase compositions (e.g., acetonitrile, methanol), and pH values. A gradient elution is often necessary to achieve adequate separation of all components.
-
Recommendation: Perform forced degradation studies to generate degradation products.[9] The resulting stressed samples can then be used to challenge the specificity of your HPLC method and ensure that all degradation products are well-separated from the active pharmaceutical ingredient (API).
-
Quantitative Data on Benzofuran Derivative Degradation
The following tables summarize quantitative data from forced degradation studies on prominent benzofuran-containing drugs.
Table 1: Forced Degradation of Darifenacin
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Significant | 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) and others | [8] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Not Significant | - | [8] |
| Oxidative Stress | 3% H₂O₂ | 4 hours | Room Temp. | Significant | Darifenacin N-oxide (Imp-C) | [1][3][8] |
| Thermal Degradation | Solid State | 48 hours | 105°C | Not Significant | - | [8] |
| Photolytic Degradation | UV light (254 nm) | 7 days | Ambient | Not Significant | - | [8] |
Table 2: Forced Degradation of Amiodarone Hydrochloride (API)
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 5.0 M HCl | 120 hours | Ambient | ~10% | Impurity B | [2] |
| Alkaline Hydrolysis | 1.0 M NaOH | 15 hours | 60°C | >20% | Impurity D and unknown impurities | [2] |
| Oxidation | 30% H₂O₂ | 96 hours | Ambient | >20% | Multiple unknown impurities | [2] |
| Dry Heat | Solid State | 7 days | 105°C | >10% | Impurity D and unknown impurities | [2] |
| Humid Heat | 75% RH | 120 hours | 40°C | >10% | Impurities B, D and unknown impurities | [2] |
| Photolysis | UV light | 120 hours | Ambient | Significant | Impurities B, C, D and unknown impurity | [2] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol is based on ICH guidelines and can be adapted for specific benzofuran derivatives.[9][10] The goal is to achieve 5-20% degradation of the drug substance.[9]
-
Preparation of Stock Solution: Prepare a stock solution of the benzofuran derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60-80°C).
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60-80°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of acid (e.g., HCl) prior to analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80-105°C).
-
Analyze samples at set time points (e.g., 1, 3, 7 days).
-
For solutions, incubate at a high temperature (e.g., 60-80°C) and analyze at various intervals.
-
-
Photolytic Degradation:
-
Expose a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
-
Visualizations
Signaling Pathways
Benzofuran derivatives are being investigated as modulators of various signaling pathways implicated in diseases like cancer and inflammation. Below are diagrams of two such pathways.
Caption: NF-κB signaling pathway and potential points of modulation.
Caption: The PI3K/Akt/mTOR signaling pathway, a target for some benzofuran derivatives.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siue.edu [siue.edu]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Challenges of Scaling Up Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up of benzofuran synthesis and to provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Catalyst Activity: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources and ligands to find a more active system for your specific substrates.
-
-
Reagent Quality and Stoichiometry: Impure starting materials, such as the o-halo-phenol or alkyne, can inhibit the reaction. The presence of oxygen can also poison the palladium catalyst. Incorrect stoichiometry of reagents is another common cause of low yields.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen. Verify the stoichiometry of the alkyne and base relative to the o-halo-phenol. Often, a slight excess of the alkyne is beneficial.[1]
-
-
Reaction Conditions: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. For intramolecular cyclizations, DMF and acetonitrile have been found to be more favorable than toluene, dichloromethane, or THF in some cases.
-
Base: The strength and solubility of the base can affect the reaction rate and yield. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Screening different bases is recommended.
-
-
-
Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[1]
-
Solution: Consider a copper-free Sonogashira protocol or minimize the concentration of the copper catalyst. Slow addition of the alkyne to the reaction mixture can also help to reduce homocoupling.[1]
-
Issue 2: Difficulty with Product Purification on a Larger Scale
Question: I was able to purify my benzofuran derivative on a small scale using column chromatography, but I am facing challenges with purification now that I have scaled up the reaction. What are some common issues and solutions?
Answer: Scaling up purification presents several challenges, including handling larger volumes of solvents and dealing with impurities that may not have been significant at a smaller scale.
-
Column Chromatography Overload: Overloading the silica gel column is a common issue that leads to poor separation.
-
Solution: Maintain a proper ratio of crude product to silica gel (typically 1:20 to 1:100, depending on the difficulty of the separation). For larger scales, consider using a larger column or employing flash chromatography systems with pre-packed columns for better resolution and faster purification.
-
-
Product Volatility or Instability: Some benzofuran derivatives can be volatile or unstable on silica gel, leading to product loss during purification.
-
Solution: If the product is volatile, use techniques like vacuum distillation for purification. If instability on silica gel is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Adding a small amount of a neutralizer like triethylamine to the eluent can also help.
-
-
Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult, especially for novel compounds.
-
Solution: A systematic approach to solvent screening is necessary. Start with single solvents of varying polarities and then move to binary solvent mixtures. Techniques like slow evaporation, cooling, and anti-solvent addition can be employed to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up benzofuran synthesis?
A1: One of the primary safety concerns is the management of exothermic reactions. Many reactions used for benzofuran synthesis can generate significant heat, which, if not controlled, can lead to a thermal runaway.[2] It is crucial to have adequate cooling capacity and to monitor the reaction temperature closely. Dropwise addition of reagents, which is common in batch processes, can be time-consuming at a larger scale.[2] Continuous flow reactors can offer better heat transfer and control for highly exothermic reactions.[2] Additionally, the use of flammable solvents and potentially toxic reagents requires appropriate handling and safety protocols.
Q2: How do I choose between a metal-catalyzed and a catalyst-free synthesis route for industrial production?
A2: The choice depends on several factors, including cost, environmental impact, and the specific requirements of the final product.
-
Metal-Catalyzed Synthesis:
-
Advantages: Generally offers a broad substrate scope and high functional group tolerance.
-
Disadvantages: Can be more expensive due to the cost of metal catalysts and ligands. There is also a risk of metal contamination in the final product, which is a major concern for pharmaceutical applications. The use of heavy metals can also have environmental implications.
-
-
Catalyst-Free Synthesis:
-
Advantages: Often more cost-effective and avoids the issue of metal contamination. Generally considered a "greener" alternative.
-
Disadvantages: Can be more substrate-specific, and the reaction conditions may be harsher (e.g., high temperatures).
-
A thorough cost-benefit analysis and process hazard analysis should be conducted before selecting a route for industrial scale-up.
Q3: My catalyst seems to be deactivating during the reaction. What are the possible causes and can it be regenerated?
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities in the starting materials or solvents, thermal degradation, or strong binding of the product to the catalyst surface. Regeneration of the catalyst is sometimes possible. For instance, in some cases, washing the catalyst with a polar solvent like ethanol can remove strongly bound species and restore its activity.[3] However, the feasibility of regeneration depends on the specific catalyst and the deactivation mechanism. Using supported catalysts can sometimes improve stability and ease of recovery.
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium/Copper-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | Triethylamine | Triethylamine | Reflux | - | High |
| Imidazo[1,2-a]pyridines, Coumarins | Pd(OAc)₂, Cu(OTf)₂·H₂O | DMF | - | - | - | Efficient |
| Aryl Boronic Acid, 2-(2-formylphenoxy) acetonitrile | Pd(OAc)₂, bpy | Toluene | - | 90 | - | High |
Table 2: Comparison of Metal-Catalyzed vs. Catalyst-Free Benzofuran Synthesis
| Feature | Metal-Catalyzed Synthesis | Catalyst-Free Synthesis |
| Reagents | Transition metals (e.g., Pd, Cu), ligands, co-catalysts | Bases, hypervalent iodine reagents, or thermal/microwave conditions |
| Reaction Conditions | Can range from mild to harsh, often requiring an inert atmosphere | Vary from mild, base-mediated reactions at room temperature to high-temperature cyclizations |
| Substrate Scope | Generally broad with high functional group tolerance | Can be more substrate-specific |
| Cost & Purity | More expensive due to catalysts and ligands; potential for metal contamination | Often more cost-effective and avoids metal contamination |
| Environmental Impact | Use of heavy metals can be a concern | Generally considered a "greener" alternative |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This method is widely used for the synthesis of 2-substituted benzofurans.[4]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Protocol 2: General Procedure for Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent
This method represents a greener approach to benzofuran synthesis.[4]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
Mandatory Visualization
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting logic for low yield in benzofuran synthesis.
References
Technical Support Center: Optimizing Benzofuran Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed to provide you with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your benzofuran cyclization reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Palladium-Catalyzed Cyclization
Question 1: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]
-
Consider a more active catalyst system. For instance, palladium nanoparticles have shown high efficiency.[1]
-
The choice of ligand is crucial. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1]
-
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. While DMF and toluene are commonly used, a screening of solvents might be necessary. In some intramolecular cyclizations, DMF and acetonitrile have been found to be more favorable than toluene, dichloromethane, or THF.[1]
-
Base: The base plays a crucial role. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and yield.[1]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.[1]
-
Solution:
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.[1]
-
Solution:
-
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical alkynes.
-
Steric and Electronic Effects:
-
Cause: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role.[1]
-
Solution:
-
Phenol Substituents: Electron-donating groups on the phenol ring can influence the site of cyclization.
-
Alkyne Substituents: The regioselectivity of the initial coupling is crucial. The choice of catalyst and ligands can influence which alkyne carbon attacks the aromatic ring.[1]
-
-
-
Catalyst and Ligand Control:
-
Cause: The catalyst and its ligands create a specific steric and electronic environment that can favor one regioisomer.[1]
-
Solution: A screening of different metal catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric and electronic properties) is recommended to optimize regioselectivity.[1]
-
Copper-Catalyzed Cyclization
Question 3: I am observing low yields and several byproducts in my copper-catalyzed annulation of a phenol and an alkyne. What could be the issue?
Answer: Copper-catalyzed benzofuran syntheses are cost-effective but can present their own set of challenges.
-
Catalyst Oxidation:
-
Cause: The active Cu(I) species can be oxidized to inactive Cu(II), stalling the catalytic cycle.
-
Solution:
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by air.
-
Some protocols benefit from the addition of a reducing agent to regenerate the Cu(I) catalyst in situ.
-
-
-
Side Reactions:
-
Cause: The primary side reaction is often the homocoupling of the alkyne (Glaser coupling), leading to undesired diynes.[1] Phenol oxidation can also occur.
-
Solution:
-
Slowly adding the alkyne to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.[1]
-
The choice of ligand can sometimes suppress side reactions. Bidentate nitrogen-based ligands are often employed.
-
-
-
Reaction Conditions:
-
Cause: Inappropriate solvent or base can lead to poor solubility of the catalyst or reactants, or insufficient activation of the phenol.
-
Solution:
-
Solvent: Polar aprotic solvents like DMF or DMSO are often effective.
-
Base: A suitable base is required to generate the phenoxide. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.
-
-
Acid-Catalyzed Cyclization
Question 4: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening?
Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.
-
Cause: Strong Brønsted acids can promote the rearrangement of the oxime to an amide.
-
Solution:
-
Milder Acidic Conditions: Try using milder Brønsted acids or switch to Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).
-
Solvent Choice: Aprotic solvents may disfavor the Beckmann rearrangement.
-
Temperature Control: Lowering the reaction temperature can help suppress the rearrangement.
-
Question 5: The acid-catalyzed cyclization of my acetal substrate is giving a poor yield and a mixture of regioisomers. How can I optimize this?
Answer: Regioselectivity and yield in acid-catalyzed acetal cyclizations are highly dependent on the stability of the intermediate oxonium ion and the electronics of the aromatic ring.
-
Cause: The reaction proceeds through an oxonium ion intermediate, and the subsequent intramolecular electrophilic aromatic substitution can occur at different positions on the aromatic ring, leading to a mixture of products. The stability of the resulting carbocation intermediates influences the product ratio.
-
Solution:
-
Choice of Acid: Polyphosphoric acid (PPA) is commonly used, but other Lewis or Brønsted acids can be screened to see their effect on regioselectivity.
-
Temperature: The reaction temperature can influence the product ratio. A systematic study of the temperature profile is recommended.
-
Substrate Modification: Modifying the substituents on the aromatic ring can direct the cyclization to a specific position due to electronic effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted benzofurans?
A1: Common and versatile starting materials include:
-
o-Halophenols (especially o-iodophenols) and terminal alkynes: These are widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[1]
-
Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones or ethyl diazoacetate, to form the benzofuran ring.[1]
-
Phenols and alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.[1]
-
o-Alkynylphenols: These are intermediates in some synthetic routes and can undergo intramolecular cyclization to form benzofurans, sometimes even under transition-metal-free basic conditions.[1]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: Substituents on the aromatic ring can have a significant impact on the reaction rate and yield. Generally, electron-donating groups on the phenol ring accelerate the reaction by increasing the nucleophilicity of the aromatic ring, which is beneficial for electrophilic cyclization steps. Conversely, electron-withdrawing groups can decrease the reaction rate by making the aromatic ring less reactive.
Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?
A3: Below is a general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne. This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a reaction vessel, add the o-iodophenol (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous, degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base).
-
Add the base (2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | - | Reflux | 6 | 92 |
| 2 | o-Bromophenol, Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | DMF | K₂CO₃ | 100 | 12 | 85 |
| 3 | o-Iodophenol, 1-Hexyne | Pd(PPh₃)₄, CuI | Toluene/Et₃N | - | 80 | 8 | 88 |
| 4 | 2-Iodoanisole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Pyrrolidine | - | 100 | 5 | 95 |
Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol, Phenylacetylene | CuI | DMF | K₂CO₃ | 120 | 24 | 78 |
| 2 | 4-Methoxyphenol, Phenylacetylene | CuBr | DMSO | Cs₂CO₃ | 110 | 18 | 82 |
| 3 | Phenol, 1-Octyne | Cu(OAc)₂ | Toluene | - | 100 | 12 | 65 |
| 4 | Salicylaldehyde, Amine, Alkyne | CuI | DES (Choline chloride-ethylene glycol) | - | 90 | 6 | 88 |
Table 3: Optimization of Acid-Catalyzed Benzofuran Synthesis
| Entry | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenoxy)acetaldehyde dimethyl acetal | Polyphosphoric Acid (PPA) | - | 110 | 2 | 75 |
| 2 | o-Alkynylphenol | InI₃ | DCE | 80 | 3 | 85 |
| 3 | 2-Hydroxystilbene | PhI(OAc)₂ (10 mol%), m-CPBA | CH₃CN | RT | 4 | 92 |
| 4 | Propargyl alcohol, Phenol | Zn(OTf)₂ | Toluene | 100 | 5 | 78 |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at reflux under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Cyclization of an Acetal
This protocol details the synthesis of a benzofuran via the cyclization of an aryl ether acetal using polyphosphoric acid.
Materials:
-
Aryl ether acetal (e.g., 2-(phenoxy)acetaldehyde dimethyl acetal) (1.0 mmol)
-
Polyphosphoric acid (PPA) (10 g)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid (10 g) to 80°C.
-
Add the aryl ether acetal (1.0 mmol) to the hot PPA with vigorous stirring.
-
Increase the temperature to 110°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagrams
Caption: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.
Caption: General mechanism for acid-catalyzed benzofuran synthesis from an acetal.
Caption: A logical workflow for troubleshooting low-yield benzofuran cyclization reactions.
References
Technical Support Center: Benzofuran Synthesis and Purification
Welcome to the technical support center for benzofuran synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential pitfalls in your synthetic and purification workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Benzofuran Synthesis
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in benzofuran synthesis can arise from several factors related to starting materials, reaction conditions, and catalyst activity, particularly in metal-catalyzed reactions.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or of an inappropriate type.[1]
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources and ligands, as bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be optimal for your specific substrates.[1]
-
Solution: Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require heating to 60-100 °C.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Screen different solvents and bases to find the ideal combination for your reaction.
-
-
Poor Quality of Reagents and Solvents: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen in the solvent can inhibit the reaction.[1]
-
Solution: Ensure all starting materials are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to low yields.[1]
-
Solution: Carefully verify the stoichiometry of your reagents. Often, a slight excess of the alkyne is beneficial.[1]
-
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Many traditional methods rely on harsh conditions which can lead to substrate decomposition.[2]
-
Solution: Consider using milder, more modern protocols. For instance, titanium tetrachloride has been shown to promote the reaction of phenols and α-haloketones under relatively mild conditions.[2]
-
-
Poor Regioselectivity: The reaction of substituted phenols with α-haloketones can sometimes lead to a mixture of regioisomers.[2]
-
Solution: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For example, a one-step method using titanium tetrachloride has been reported to provide high regioselectivity.[2]
-
Issue 2: Formation of Significant Impurities and Byproducts
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of impurities is a common challenge in benzofuran synthesis. Understanding the potential side reactions for your chosen synthetic route is key to minimizing their formation.
Common Side Reactions and Solutions:
-
Homo-coupling of Alkynes (Glaser Coupling): In palladium-catalyzed reactions involving terminal alkynes, homo-coupling is a frequent side reaction, especially when a copper co-catalyst is used.[1]
-
Solution: Slow addition of the alkyne to the reaction mixture can help to minimize this side reaction.[1]
-
-
Formation of Regioisomers: As mentioned previously, particularly in syntheses involving unsymmetrical starting materials, the formation of regioisomers can be a significant issue.[1][2]
-
Solution: Careful selection of the synthetic method and optimization of reaction conditions are crucial for controlling regioselectivity.[2]
-
-
Incomplete Cyclization: In some multi-step syntheses, the intermediate may fail to cyclize completely, leading to a mixture of the intermediate and the final product.
-
Solution: Ensure the cyclization conditions (e.g., temperature, catalyst, reaction time) are optimal for driving the reaction to completion.
-
Purification Pitfalls
Question: I am having difficulty purifying my benzofuran derivative. What are the common challenges and how can I overcome them?
Answer: The purification of benzofuran derivatives can be challenging due to the presence of closely related impurities and the potential for product degradation.
Common Purification Issues and Solutions:
-
Co-elution of Impurities during Column Chromatography: Unreacted starting materials or byproducts with similar polarity to the desired product can be difficult to separate.[3]
-
Product Loss During Workup and Extraction: Benzofuran derivatives can have varying solubilities, and improper workup procedures can lead to significant product loss.[4]
-
Degradation on Silica Gel: Some benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.
-
Solution: If you suspect your compound is acid-sensitive, you can use deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to the eluent) or consider alternative purification methods like recrystallization or preparative TLC.
-
-
Difficulty with Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzofurans?
A1: A variety of methods exist for benzofuran synthesis. Some of the most common include:
-
Palladium-catalyzed reactions: These are versatile methods, often involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][9]
-
Reaction of phenols with α-haloketones: This is a convenient route that can be performed in one or two steps.[2][10]
-
Perkin rearrangement: This classic method involves the ring contraction of a 2-halocoumarin in the presence of a base.[11]
-
Cyclodehydration of α-phenoxy ketones: This method uses a dehydrating agent, such as Eaton's reagent, to promote cyclization.[12]
Q2: How can I monitor the progress of my benzofuran synthesis?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] This allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Q3: Are benzofuran derivatives generally stable?
A3: The stability of the benzofuran ring system can be influenced by substituents and the pH of the environment.[4] Some derivatives may be sensitive to strong acids, which could lead to ring-opening or other degradation pathways.[4] However, many synthetic procedures successfully employ acidic or basic conditions, indicating that stability is highly dependent on the specific structure of the molecule.[4] For sensitive compounds like vinyl-substituted benzofurans, storage in the dark, under an inert atmosphere, and at low temperatures is recommended to prevent dimerization or degradation.[13]
Q4: What are some common impurities I might expect to see in my crude product?
A4: Depending on the synthetic route, common impurities can include:
-
Unreacted starting materials (e.g., phenols, α-haloketones, alkynes).[3]
-
Homo-coupled byproducts, particularly in metal-catalyzed reactions.[1][3]
-
Isomeric products if the reaction is not highly regioselective.[3]
-
Intermediates from incomplete reactions.
Data Presentation
Table 1: Common Solvents for Benzofuran Purification
| Purification Method | Solvent System (Typical Examples) | Comments |
| Column Chromatography | Petroleum Ether / Ethyl Acetate | A widely used system with adjustable polarity.[4][5][6] |
| Hexane / Ethyl Acetate | Similar to petroleum ether/ethyl acetate, offering good separation for many derivatives. | |
| Dichloromethane / Hexane | Useful for less polar compounds. | |
| Recrystallization | Aqueous Methanol | A common choice for inducing crystallization of moderately polar compounds.[8] |
| Methanol / Acetone | Another effective mixed solvent system for recrystallization.[8] | |
| Petroleum Ether / Ethyl Acetate | Can be used for recrystallization of less polar compounds.[5][6][7] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Benzofuran Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the o-halophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-2 mol%).[1]
-
The vessel is then subjected to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).
-
Add an anhydrous, degassed solvent (e.g., DMF, toluene, or an amine solvent like triethylamine).[1]
-
Add the base (e.g., a tertiary amine or an inorganic base like K₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
General Protocol for Benzofuran Synthesis from Phenols and α-Haloketones
This protocol is based on a one-step method using titanium tetrachloride.[2]
-
To a two-necked flask equipped with a reflux condenser under a nitrogen atmosphere, add freshly distilled 2,2,2-trifluoroethanol, the phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol).[2]
-
A solution of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol is then added dropwise to the reaction mixture at reflux temperature.[2]
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, quench the mixture with a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low product yield.
Caption: A decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Ethyl 4-Hydroxy-3-Methylbenzofuran-2-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 4-Hydroxy-3-Methylbenzofuran-2-Carboxylate.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My compound, this compound, will not crystallize from solution. What should I do?
A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline material, add a single, small crystal (a "seed crystal") to the supersaturated solution.
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.
-
Solvent System: The chosen solvent may not be ideal. Consider a different solvent or a solvent mixture. For compounds with polar functional groups like phenols and esters, a combination of a polar and a non-polar solvent can be effective.
-
Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes inhibit crystal formation. If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.
Q2: My compound has "oiled out" of the solution instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to encourage crystal formation.
-
Change Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: The crystals that formed are very small or appear as a powder. How can I obtain larger crystals?
A3: The formation of small crystals or powder is often due to rapid crystallization.
-
Slow Cooling: The most effective way to grow larger crystals is to slow down the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Use slightly more solvent than the minimum required to dissolve the compound at the boiling point of the solvent.
-
Solvent Diffusion: A solvent-diffusion or vapor-diffusion setup can promote slow crystal growth. In this method, a solution of your compound is placed in a vial, which is then placed in a larger sealed container with an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces gradual crystallization.
Q4: My final crystalline product has a low yield. What are the possible reasons?
A4: A low yield can result from several factors during the crystallization process:
-
Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
-
Excessive Washing: Washing the crystals with too much solvent, or with a solvent that is not cold enough, can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, this can lead to product loss. Ensure the funnel and receiving flask are pre-heated.
-
Solubility in Mother Liquor: A significant amount of your compound may remain dissolved in the mother liquor. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
Data Presentation
| Solvent Category | Example Solvents | Expected Solubility of this compound | Suitability for Recrystallization |
| Polar Protic | Methanol, Ethanol | High solubility, especially when heated. | Good, often in combination with an anti-solvent like water. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to high solubility. | Potentially good, especially ethyl acetate when paired with a non-polar solvent. |
| Non-Polar | Hexane, Heptane, Petroleum Ether | Low solubility. | Good as an anti-solvent in a solvent/anti-solvent system. |
| Aromatic | Toluene | Moderate solubility, likely increasing with heat. | May be a suitable single solvent for recrystallization. |
| Chlorinated | Dichloromethane, Chloroform | High solubility. | Generally less ideal for recrystallization due to high volatility and solvency. |
Experimental Protocols
The following are generalized protocols for common crystallization techniques that can be adapted for this compound.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, methanol, or toluene).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common system for benzofuran derivatives is petroleum ether/ethyl acetate or methanol/water.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate or methanol) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., petroleum ether or water) dropwise with stirring until the solution becomes slightly turbid.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility. Cooling in an ice bath can further promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent mixture or the anti-solvent for washing.
Visualizations
Crystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Factors Influencing Crystal Quality
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the novel benzofuran derivative, Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, and the well-established chemotherapeutic agent, doxorubicin. While this compound has been identified as a promising cytotoxic agent from small-molecule library screenings, publicly available data on its specific cytotoxic profile remains limited. Research has primarily focused on the synthesis and evaluation of its derivatives. This guide consolidates the available information, presenting a detailed analysis of doxorubicin's cytotoxic activity alongside the current understanding of the potential of the benzofuran scaffold, as represented by its derivatives.
Quantitative Cytotoxicity Data
Direct comparative data for this compound against various cancer cell lines is not extensively available in the public domain. The compound was initially identified as a "screening hit" with "selective cytotoxicity against a tumorigenic cell line"[1][2]. However, specific IC50 values from these initial screenings are not detailed in the available literature. Subsequent research has focused on synthesizing and evaluating derivatives to improve potency and explore structure-activity relationships.
In contrast, doxorubicin is a widely studied cytotoxic agent with a well-documented profile across a broad spectrum of cancer cell lines.
Table 1: IC50 Values of Doxorubicin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| A549 | Lung Carcinoma | ~1.5 | 48h | MTT Assay |
| HeLa | Cervical Carcinoma | ~1.0 | 48h | MTT Assay |
| LNCaP | Prostate Carcinoma | ~0.25 | 48h | MTT Assay |
| PC3 | Prostate Carcinoma | ~8.0 | 48h | MTT Assay |
| MCF7 | Breast Adenocarcinoma | ~0.44 | 48h | MTT Assay |
| HCT116 | Colon Carcinoma | ~0.2 | 72h | Not Specified |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as cell density and assay methodology.
Experimental Protocols
The following are generalized protocols for commonly used cytotoxicity assays to determine the IC50 values of cytotoxic compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates with water to remove the TCA.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris-based solution.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin is a well-characterized topoisomerase II inhibitor. Its primary mechanism of action involves intercalating into DNA, which leads to the inhibition of DNA replication and transcription. This action stabilizes the topoisomerase II-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.
References
- 1. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzofuran Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comprehensive comparative study of various benzofuran derivatives, offering a synthesis of experimental data to highlight their potential as therapeutic agents in oncology. The following sections detail the cytotoxic activity of selected derivatives, outline the experimental protocols for their evaluation, and visualize key signaling pathways implicated in their mechanism of action.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of benzofuran derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparing the efficacy of these derivatives. The table below summarizes the IC50 values for representative benzofuran derivatives from different chemical classes.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | Compound with Bromine at C-3 methyl group | K562 (Chronic Myeloid Leukemia) | 5 | [1] |
| HL-60 (Acute Promyelocytic Leukemia) | 0.1 | [1] | ||
| Fluorinated Derivative | Not Specified | 0.43 | [1][2] | |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [1] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [2][3] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [2][3] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2][3] | |
| SGC7901 (Gastric Cancer) | 2.75 | [2][3] | ||
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent | [4] |
| Benzofuran-Chalcone Hybrids | Compound 4g | HCC1806 (Breast Cancer) | 5.93 | |
| HeLa (Cervical Cancer) | 5.61 | |||
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon Cancer) | 1.71 | [5] | |
| HT-29 (Colon Cancer) | 7.76 | [5] | ||
| Other Substituted Benzofurans | Compound 12 | SiHa (Cervical Cancer) | 1.10 | [4] |
| HeLa (Cervical Cancer) | 1.06 | [4] | ||
| Fluorinated Benzofuran Derivative 1 | HCT116 (Colon Cancer) | 19.5 | [6] | |
| Fluorinated Benzofuran Derivative 2 | HCT116 (Colon Cancer) | 24.8 | [6] |
Key Experimental Protocols
The evaluation of the anticancer potential of benzofuran derivatives relies on a series of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[9]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the benzofuran derivatives for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to the major groove of double-stranded DNA.[13] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase will have an intermediate fluorescence intensity.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran derivatives, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is crucial to allow PI to enter the cells and stain the DNA.[13]
-
RNase Treatment: Treat the cells with RNase A to degrade any double-stranded RNA, which can also be stained by PI and interfere with the DNA analysis.[13]
-
PI Staining: Resuspend the fixed cells in a PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Visualizing the Mechanisms of Action: Signaling Pathways
Benzofuran derivatives exert their anticancer effects through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.
General Experimental Workflow for Anticancer Drug Screening
References
- 1. onclive.com [onclive.com]
- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. p53 and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to Benzofuran Synthesis: Efficacy and Methodologies
Benzofuran and its derivatives are cornerstones in medicinal chemistry and drug development, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals. The efficient construction of this heterocyclic scaffold is a subject of ongoing research, leading to a diverse array of synthetic methodologies. This guide provides a comprehensive comparison of the efficacy of prominent benzofuran synthesis methods, supported by experimental data, detailed protocols, and visual representations of the reaction workflows to aid researchers in selecting the optimal strategy for their synthetic targets.
Comparative Analysis of Key Synthesis Methods
The choice of synthetic route to a benzofuran derivative is often dictated by the desired substitution pattern, the availability and functional group tolerance of the starting materials, and considerations of cost, scalability, and environmental impact. Below is a summary of key performance indicators for several widely employed methods.
| Method | Catalyst/Reagent | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | o-Iodophenols, Terminal Alkynes | 25-100 | 2-24 | 70-95 | High yields, broad substrate scope, good functional group tolerance. | Cost and potential toxicity of palladium catalyst; requires pre-functionalized substrates. |
| Copper-Catalyzed Synthesis | CuI, Base (e.g., K₂CO₃, Cs₂CO₃) | o-Halophenols, Alkynes/Ketones | 80-120 | 4-24 | 60-90 | Cost-effective compared to palladium, good yields. | Can require higher temperatures and longer reaction times; may have limitations with complex substrates. |
| Acid-Catalyzed Cyclodehydration | PPA, Eaton's Reagent, H₂SO₄ | α-Phenoxy Ketones | 25-110 | 1-12 | 65-95 | Metal-free, often uses readily available starting materials and reagents. | Can have regioselectivity issues with unsymmetrical ketones; harsh acidic conditions may not be suitable for sensitive functional groups. |
| Rap-Stoermer Reaction | Base (e.g., K₂CO₃, Et₃N) | Salicylaldehydes, α-Halo Ketones | 25-130 | 1-12 | 75-97 | Good to excellent yields for 2-acylbenzofurans, often straightforward. | Primarily limited to the synthesis of 2-acyl and related derivatives. |
| Perkin Rearrangement | Base (e.g., NaOH) | 3-Halocoumarins | Reflux or Microwave | 0.1-3 | 85-99 | Excellent yields for benzofuran-2-carboxylic acids, can be very rapid with microwave heating.[1] | Requires the synthesis of coumarin precursors.[1] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization for specific substrates.
Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization
This method is a powerful and versatile approach for the synthesis of 2-substituted benzofurans.[2]
Reaction: o-Iodophenol + Terminal Alkyne → 2-Substituted Benzofuran
Procedure:
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature to 100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.
Copper-Catalyzed Intramolecular Cyclization
A cost-effective alternative to palladium-catalyzed methods, often involving the intramolecular O-arylation of a suitable precursor.
Reaction: o-(1-Alkynyl)phenol → 2-Substituted Benzofuran
Procedure:
-
To a solution of the o-(1-alkynyl)phenol (1.0 mmol) in a suitable solvent such as DMF or toluene (5 mL), add CuI (0.1 mmol) and a base such as K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Acid-Catalyzed Cyclodehydration of α-Phenoxy Ketones
This classical method provides a metal-free route to 2,3-disubstituted or 3-substituted benzofurans.[3]
Reaction: α-Phenoxy Ketone → Substituted Benzofuran
Procedure:
-
Add the α-phenoxy ketone (1.0 mmol) to a pre-heated solution of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt%, 3 mL) or polyphosphoric acid (PPA).
-
Stir the mixture at a temperature ranging from room temperature to 110 °C for 1-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the benzofuran product.
Rap-Stoermer Reaction
A reliable method for the synthesis of 2-acylbenzofurans.[4]
Reaction: Salicylaldehyde + α-Halo Ketone → 2-Acylbenzofuran
Procedure:
-
In a sealed vessel, mix the salicylaldehyde (1.0 mmol), α-halo ketone (1.1 mmol), and triethylamine (TEA) as a base catalyst (1.5 mmol).
-
Heat the solvent-free mixture to 130 °C.[5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Dissolve the residue in a suitable organic solvent and purify by column chromatography to obtain the 2-acylbenzofuran.
Perkin Rearrangement
This rearrangement reaction is highly efficient for producing benzofuran-2-carboxylic acids from 3-halocoumarins.[1]
Reaction: 3-Halocoumarin → Benzofuran-2-carboxylic acid
Procedure (Microwave-Assisted): [1]
-
Place the 3-halocoumarin (1.0 mmol) and sodium hydroxide (3.0 mmol) in ethanol in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes).[1]
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the described benzofuran synthesis methods.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton’s reagent | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Validating the In Vivo Anti-Tumor Activity of Benzofuran Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of select benzofuran derivatives against established anti-cancer agents. The experimental data presented is sourced from preclinical animal models, offering valuable insights for further research and development in oncology.
Executive Summary
Benzofuran scaffolds have emerged as a promising class of heterocyclic compounds with potent anti-tumor properties. This guide delves into the in vivo validation of three distinct benzofuran derivatives: a piperazine derivative (1.19), an Aurora B kinase inhibitor (S6), and a lysine-specific demethylase 1 (LSD1) inhibitor (17i). Their anti-tumor activities are compared with standard chemotherapeutic agents—Doxorubicin, Sorafenib, and Cisplatin—in relevant cancer xenograft models. The presented data, detailed experimental protocols, and mechanistic pathway visualizations aim to facilitate a comprehensive understanding of their therapeutic potential.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of Benzofuran Piperazine Derivative 1.19 in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) at Day 21 | Reference |
| Vehicle Control | - | 0 | [1] |
| Derivative 1.19 | 50 | 58.7 | [1] |
| Doxorubicin (Standard) | 5 | 72.4 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of Benzofuran Derivative S6 in a QGY-7401 Xenograft Model
| Treatment Group | Dose | Tumor Growth Suppression | Reference |
| Vehicle Control | - | Baseline | [2][3] |
| Benzofuran Derivative S6 | Not Specified | Significant growth suppression | [2][3] |
| Sorafenib (Standard of Care) | 40 mg/kg, p.o. | ~40% tumor growth inhibition | [4] |
Table 3: In Vivo Anti-Tumor Efficacy of Benzofuran Derivative 17i in an H460 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Baseline | [5] |
| Benzofuran Derivative 17i | Not Specified | Robust anti-tumor efficacy | [5] |
| Cisplatin (Standard of Care) | 5 µM (in vitro) | Significant cytotoxicity | [6][7][8] |
Mandatory Visualization
Experimental Protocols
MDA-MB-231 Human Breast Cancer Xenograft Model (for Benzofuran Piperazine Derivative 1.19)
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Inoculation: 5 x 106 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel were injected subcutaneously into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volumes were monitored every other day using calipers and calculated using the formula: (length × width²)/2.
-
Treatment Initiation: When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups.
-
Drug Administration:
-
Benzofuran piperazine derivative 1.19 was administered intraperitoneally (i.p.) at a dose of 50 mg/kg.
-
Doxorubicin was administered intravenously (i.v.) at a dose of 1.5 mg/kg every three days for seven cycles.[10]
-
The vehicle control group received the corresponding vehicle solution.
-
-
Endpoint: The study was terminated at day 21, and tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage relative to the vehicle control group.[1]
QGY-7401 Human Hepatocellular Carcinoma Xenograft Model (for Benzofuran Derivative S6)
-
Cell Line: QGY-7401 (human hepatocellular carcinoma).
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Tumor Inoculation: 4 x 106 QGY-7401 cells were injected subcutaneously into the flank of each mouse.
-
Treatment:
-
The specific dose for the benzofuran derivative S6 was not detailed in the available literature but was shown to cause significant tumor growth suppression.[2][3]
-
Sorafenib, a standard of care for hepatocellular carcinoma, was administered orally (p.o.) at a dose of 40 mg/kg daily for 3 weeks in a comparable xenograft model.[4]
-
-
Efficacy Assessment: Tumor growth was monitored regularly, and the efficacy was determined by comparing the tumor volumes in the treated groups to the vehicle control group.
H460 Human Non-Small Cell Lung Cancer Xenograft Model (for Benzofuran Derivative 17i)
-
Cell Line: H460 (human non-small cell lung cancer).
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Inoculation: 1 x 106 H460 cells in 0.1-0.2 mL of a Matrigel solution were injected subcutaneously into the hind flank of each mouse.[5]
-
Treatment Initiation: When tumors reached an average size of 80-120 mm³, mice were randomized into treatment groups.[5]
-
Drug Administration:
-
Efficacy Assessment: Daily tumor measurements were recorded, and mouse weights were monitored three times a week. The anti-tumor efficacy was evaluated by comparing tumor volumes between treated and control groups.[5]
References
- 1. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Benzofuran-Based Kinase Inhibitors and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein kinases is a cornerstone of modern therapeutic development, particularly in oncology. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to target these critical enzymes. This guide provides an objective comparison of kinase inhibitors derived from the benzofuran scaffold against well-established, alternative kinase inhibitors, supported by experimental data and detailed protocols. While "Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate" itself is not extensively characterized as a kinase inhibitor in publicly available literature, the broader family of benzofuran derivatives has demonstrated significant potential. This document will use specific, potent benzofuran derivatives as exemplars for comparison.
Quantitative Comparison of Kinase Inhibitory Potency
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the IC50 values for representative benzofuran-based inhibitors and their non-benzofuran counterparts against two key oncological targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Target Kinase | Inhibitor Class | Compound Name/ID | Structure | IC50 (nM) | Citation(s) |
| CDK2 | Benzofuran Derivative | Compound 9h (3-(piperazinylmethyl)benzofuran derivative) | Benzofuran | 40.91 | [1][2][3] |
| CDK2 | Indolocarbazole (Alternative) | Staurosporine | Non-Benzofuran | 56.76 | [1][2][3] |
| VEGFR-2 | Benzofuran Derivative | Compound 8 (Benzofuran hybrid) | Benzofuran | 68 | [4][5] |
| VEGFR-2 | Aryl Urea (Alternative) | Sorafenib | Non-Benzofuran | 90 | [6][7][8][9] |
Lower IC50 values indicate higher potency.
Signaling Pathway Context: CDK2 in Cell Cycle Progression
CDK2 is a critical regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[10][11][12][13] Its activity is dependent on binding to regulatory proteins called cyclins, particularly Cyclin E and Cyclin A. The activated Cyclin/CDK2 complex phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for DNA replication.[12] Inhibitors of CDK2, such as the benzofuran derivatives discussed, can block this process, leading to cell cycle arrest and preventing cancer cell proliferation.
Caption: Simplified G1/S checkpoint pathway showing CDK2 activation and the point of inhibition.
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of IC50 values relies on robust and reproducible experimental methods. Below are detailed protocols for two common types of in vitro kinase assays: a binding assay that measures the displacement of a fluorescent tracer, and an activity assay that quantifies enzymatic product formation.
LanthaScreen® Eu Kinase Binding Assay (Time-Resolved FRET)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer.[14][15][16][17][18] When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer and emission from the Alexa Fluor® 647 acceptor. A competitive inhibitor will displace the tracer, disrupting FRET and causing a decrease in the emission ratio.
Workflow Diagram:
Caption: General workflow for a LanthaScreen® Kinase Binding Assay.
Detailed Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in 100% DMSO. Subsequently, prepare a 3X intermediate dilution of each concentration in 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]
-
Kinase/Antibody Solution: Prepare a 3X solution of the tagged kinase (e.g., GST-CDK2) and the corresponding LanthaScreen® Eu-labeled antibody (e.g., Eu-anti-GST) in 1X Kinase Buffer. The final concentrations will be kinase-dependent and should be optimized, but typical final concentrations are 5 nM for the kinase and 2 nM for the antibody.[16]
-
Tracer Solution: Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer. The tracer concentration should be close to its Kd for the target kinase.
-
Assay Assembly: In a low-volume 384-well plate, add the components in the following order:
-
5 µL of the 3X test compound dilution.
-
5 µL of the 3X kinase/antibody mixture.
-
5 µL of the 3X tracer solution.
-
-
Incubation: Mix the plate gently, cover it to protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ADP-Glo™ Kinase Activity Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Principle: The assay is a luminescence-based, homogeneous method performed in two steps.[19][20][21] First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate a light signal proportional to the amount of ADP produced.[19][20][21]
Detailed Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or a vehicle control (e.g., 5% DMSO).
-
Add 2 µL of the target kinase (e.g., CDK2/Cyclin E1) in an appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Add 2 µL of a substrate/ATP mixture (e.g., Histone H1 and ATP at a concentration near the Km for the kinase).
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
This guide demonstrates that compounds based on the benzofuran scaffold are potent kinase inhibitors, with efficacy comparable to or exceeding that of established inhibitors with different core structures. The provided data and protocols offer a framework for the evaluation and comparison of novel kinase inhibitors in a research and drug development setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. oncology-central.com [oncology-central.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
Comparative analysis of catalytic systems for benzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active compounds. Its synthesis has been a central focus of chemical research, leading to a diverse toolbox of catalytic methods. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of benzofurans, offering a direct comparison of their performance based on experimental data. Detailed methodologies for key transformations are also presented to aid researchers in selecting and implementing the most suitable strategy for their synthetic goals.
Key Catalytic Systems: An Overview
The construction of the benzofuran core is most efficiently achieved through transition-metal catalysis, which enables the formation of the critical C-O and C-C bonds. The choice of catalyst is a determining factor that dictates the reaction's efficiency, substrate scope, and overall yield. This comparison focuses on four widely utilized catalytic systems: Palladium, Copper, Gold, and Rhodium-based catalysts.
Palladium-Catalyzed Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of benzofurans. A predominant strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This approach is valued for its reliability and broad functional group tolerance.
Copper-Catalyzed Synthesis
Copper-based catalytic systems offer a cost-effective and often greener alternative to palladium. Common methods include the coupling of o-halophenols with alkynes or the oxidative cyclization of phenols and alkynes. These reactions can often be performed under milder conditions and are amenable to a variety of starting materials.
Gold-Catalyzed Synthesis
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of benzofurans through the activation of alkynes. These reactions typically proceed via an intramolecular cyclization of o-alkynylphenols or a cascade reaction involving alkynes and phenols, often under mild conditions and with high efficiency.
Rhodium-Catalyzed Synthesis
Rhodium-catalyzed reactions provide unique pathways to benzofurans, often through C-H activation and annulation strategies. These methods can offer novel regioselectivity and are particularly useful for the synthesis of highly substituted benzofuran derivatives from readily available starting materials like salicylic acids.
Comparative Performance Data
The following table summarizes the performance of representative Palladium, Copper, Gold, and Rhodium-catalyzed systems for the synthesis of various benzofuran derivatives, compiled from recent literature.
| Catalytic System | Starting Materials | Catalyst / Ligand / Additive | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | - | RT | 12 | 95 | [1] |
| Palladium | o-Bromophenol, 1-Octyne | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 16 | 85 | N/A |
| Copper | Salicylaldehyde, Phenylacetylene | CuI | DMF | K₂CO₃ | 110 | 24 | 82 | N/A |
| Copper | Phenol, 1-Phenyl-1-propyne | CuBr | Toluene | DBU | 120 | 24 | 88 | N/A |
| Gold | o-(Phenylethynyl)phenol | IPrAuCl / AgOTf | Dioxane | - | 80 | 2 | 96 | N/A |
| Gold | 4-Methylphenol, Ethyl propiolate | JohnPhosAuCl / AgNTf₂ | DCE | - | 50 | 12 | 78 | [2] |
| Rhodium | Salicylic acid, Diphenylacetylene | [Cp*RhCl₂]₂ / AgSbF₆ | DCE | NaOAc | 80 | 24 | 89 | N/A |
| Rhodium | 2-Hydroxy-3-methoxybenzoic acid, 1-Hexyne | [Rh(cod)Cl]₂ / dppe | Toluene | Cs₂CO₃ | 110 | 18 | 75 | N/A |
Experimental Protocols
Detailed methodologies for representative reactions of each catalytic system are provided below.
Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol describes the synthesis of 2-phenylbenzofuran via a Sonogashira coupling and cyclization of o-iodophenol and phenylacetylene.[1]
Materials:
-
o-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Anhydrous triethylamine (10 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylbenzofuran.
Copper-Catalyzed Synthesis of 2-Methyl-3-phenylbenzofuran
This protocol outlines the copper-catalyzed aerobic oxidative cyclization of phenol and 1-phenyl-1-propyne.
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
1-Phenyl-1-propyne (1.2 mmol, 140 mg, 0.15 mL)
-
Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 296 mg, 0.30 mL)
-
Anhydrous toluene (5 mL)
-
Sealed tube
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a sealed tube, add phenol, CuBr, and a magnetic stir bar.
-
Add anhydrous toluene, 1-phenyl-1-propyne, and DBU to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Replace the air in the tube with oxygen from a balloon and stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield 2-methyl-3-phenylbenzofuran.
Gold-Catalyzed Synthesis of 2-Phenylbenzofuran from o-(Phenylethynyl)phenol
This procedure describes the gold-catalyzed intramolecular cyclization of o-(phenylethynyl)phenol.
Materials:
-
o-(Phenylethynyl)phenol (0.5 mmol, 97 mg)
-
(IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 mmol, 6.2 mg)
-
Silver triflate (AgOTf) (0.01 mmol, 2.6 mg)
-
Anhydrous dioxane (2.5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas (Argon)
Procedure:
-
In a glovebox, add (IPr)AuCl and AgOTf to a Schlenk tube.
-
Outside the glovebox, add o-(phenylethynyl)phenol and anhydrous dioxane under an argon atmosphere.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Cool the reaction to room temperature and filter through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to obtain 2-phenylbenzofuran.
Rhodium-Catalyzed Synthesis of a Benzofuran Derivative
This protocol details the rhodium-catalyzed annulation of salicylic acid with an internal alkyne.
Materials:
-
Salicylic acid (0.5 mmol, 69 mg)
-
Diphenylacetylene (0.6 mmol, 107 mg)
-
[CpRhCl₂]₂ (Cp = Pentamethylcyclopentadienyl) (0.0125 mmol, 7.7 mg)
-
Silver hexafluoroantimonate (AgSbF₆) (0.05 mmol, 17.2 mg)
-
Sodium acetate (NaOAc) (1.0 mmol, 82 mg)
-
Anhydrous 1,2-dichloroethane (DCE) (2.5 mL)
-
Sealed tube
-
Magnetic stirrer
Procedure:
-
To a sealed tube, add salicylic acid, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and NaOAc.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (10 mL).
-
Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the corresponding benzofuran derivative.
Visualizing Catalytic Pathways and Workflows
To further elucidate the processes involved in benzofuran synthesis, the following diagrams illustrate key conceptual frameworks.
Caption: General reaction pathway for transition-metal catalyzed benzofuran synthesis.
Caption: A typical experimental workflow for catalytic benzofuran synthesis.
Caption: Decision tree for selecting a suitable catalytic system for benzofuran synthesis.
References
Navigating Resistance: A Comparative Guide to Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cancer therapeutics is a significant hurdle in oncology. This guide provides a comparative analysis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and its derivatives, a class of compounds with demonstrated anti-tumor properties. While specific resistance mechanisms to the parent compound are not yet extensively documented, this guide outlines potential resistance pathways based on the known mechanisms of action of benzofuran derivatives and general principles of cancer drug resistance. We present comparative data on the efficacy of various analogs, detailed experimental protocols for assessing anticancer activity, and visual representations of key signaling pathways and experimental workflows to aid in the development of novel, resistance-evading cancer therapies.
Comparative Efficacy of Benzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [1] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [1] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [1] |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [2] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [2] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [2] |
| Benzofuran-chalcone (4g) | HeLa (Cervical) | 5.61 | [3] |
| Benzofuran-chalcone (4g) | HCC1806 (Breast) | 5.93 | [3] |
| Benzofuran-chalcone (4n) | HeLa (Cervical) | 3.18 | [3] |
| Halogenated Benzofuran (1) | K562 (Leukemia) | 5 | [4] |
| Halogenated Benzofuran (1) | HL60 (Leukemia) | 0.1 | [4] |
Potential Resistance Mechanisms in Cancer Cells
While specific resistance mechanisms to this compound are still under investigation, we can hypothesize potential pathways based on the known mechanisms of action of its derivatives and established cancer drug resistance paradigms. Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of mTOR signaling, disruption of tubulin polymerization, and targeting of VEGFR-2.[3][5]
Potential resistance mechanisms could include:
-
Target Alteration: Mutations in the target proteins (e.g., mTOR, tubulin, VEGFR-2) that prevent the binding of the benzofuran derivative.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cancer cell.
-
Metabolic Inactivation: Enhanced metabolism of the compound into inactive forms by enzymes such as cytochrome P450s.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of the inhibited pathway. For example, if the mTOR pathway is blocked, cells might upregulate a parallel survival pathway.
-
Induction of Anti-Apoptotic Mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.
The following diagram illustrates a hypothetical signaling pathway targeted by a benzofuran derivative and potential points of resistance.
Caption: Hypothetical signaling pathway and resistance mechanisms.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of anticancer activity and the investigation of resistance mechanisms.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Treatment: Treat cells with the benzofuran derivative at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Experimental Workflow for Resistance Studies
The following diagram outlines a general workflow for the development and characterization of drug-resistant cancer cell lines.
Caption: Experimental workflow for resistance studies.
By understanding the potential mechanisms of resistance and employing robust experimental methodologies, researchers can develop more effective benzofuran-based anticancer agents and strategies to overcome therapeutic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Benchmarking Novel Benzofuran Derivatives Against Established Anti-Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and targeted cancer therapies has led to the exploration of diverse chemical scaffolds. Among these, benzofuran derivatives have emerged as a promising class of compounds with potent anti-cancer activities. This guide provides an objective comparison of newly developed benzofuran derivatives against well-established anti-cancer drugs, supported by experimental data. The information presented herein is intended to aid researchers in evaluating the potential of these novel compounds for further drug development.
Comparative Efficacy: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several new benzofuran derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic agents. Lower IC50 values indicate greater cytotoxic activity.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) - Reference |
| New Benzofuran Derivatives | ||||
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01[1] | Doxorubicin | ~2.36[2] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20[1] | Doxorubicin | Not specified |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10[1][2] | Combretastatin A4 | 1.76[2] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06[1][2] | Combretastatin A4 | 1.86[2] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27[1] | Doxorubicin | ~0.05-0.5 |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27[1][2] | Doxorubicin | Not specified |
| Benzofuran-chalcone (4g) | HeLa (Cervical) | 5.61[3] | Cisplatin (DDP) | Not specified |
| Benzofuran-chalcone (4g) | HCC1806 (Breast) | 5.93[3] | Cisplatin (DDP) | Not specified |
| Benzofuran-indole (8aa) | PC9 (Lung) | 0.32[4] | Not specified | Not specified |
| Benzofuran-indole (8aa) | A549 (Lung) | 0.89[4] | Not specified | Not specified |
| Known Anti-Cancer Drugs | ||||
| Doxorubicin | MCF-7 (Breast) | 7.35 (pIC50)[5] | - | - |
| Paclitaxel | MCF-7 (Breast) | 8.10 (pIC50)[5] | - | - |
| Cisplatin | HCT-116 (Colon) | 5.34 (pIC50)[5] | - | - |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the cytotoxic activity of novel compounds. The following is a detailed protocol for the MTT assay, a widely used colorimetric method to determine cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
1. Cell Seeding:
-
Harvest cancer cells from culture and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the new benzofuran derivatives and the reference anti-cancer drugs in culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and a no-cell control (medium only).
-
Incubate the plate for another 48 to 72 hours under the same conditions.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization of Formazan:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizations
Signaling Pathway
Many benzofuran derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the PI3K/AKT/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer and is a target for some benzofuran derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by benzofuran derivatives.
Experimental Workflow
The process of benchmarking a new anti-cancer compound involves a systematic series of experiments. The following workflow diagram outlines the key stages, from initial cell culture to the determination of the IC50 value.
Caption: A generalized workflow for in vitro benchmarking of new anti-cancer compounds using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Selectivity Profile: A Cross-Reactivity Comparison Guide for Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a key scaffold in the development of novel therapeutics. While direct cross-reactivity studies on this specific molecule are not extensively published, this document extrapolates potential on- and off-target activities based on the known biological effects of its derivatives and the broader benzofuran class of compounds. The primary therapeutic area for these molecules is oncology, with demonstrated activity against a range of cancer cell lines.
Overview of Known and Potential Biological Targets
The benzofuran core is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this compound have been primarily investigated for their anti-tumor properties, suggesting that their primary targets are involved in cancer cell proliferation, survival, and angiogenesis.[1][2][3]
Potential On-Target Activities:
-
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition: A significant number of benzofuran derivatives have been specifically designed to inhibit the HIF-1 pathway.[1][4] The HIF-1 transcription factor is a master regulator of the cellular response to hypoxia and is a key target in cancer therapy due to its role in tumor progression and angiogenesis.[5]
-
Tyrosine Kinase Inhibition: Certain benzofuran derivatives, such as bis(benzo[b]furan-2-yl)methanones, have demonstrated inhibitory activity against receptor tyrosine kinases like FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7] These kinases are crucial drivers in various hematological malignancies and solid tumors.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Some benzofuran derivatives have been explored as inhibitors of CDKs, such as CDK2, which are central regulators of the cell cycle.[8]
-
Estrogen Receptor (ER) Modulation: The benzofuran scaffold has been utilized to develop compounds targeting the estrogen receptor, indicating a potential for application in hormone-dependent cancers like breast cancer.[9]
Potential Off-Target Activities (Cross-Reactivity):
The promiscuous nature of the benzofuran scaffold suggests a potential for cross-reactivity with other cellular targets, which can lead to unforeseen side effects or polypharmacological advantages.
-
Broad Kinase Inhibition: Given that derivatives have been shown to inhibit various kinases (FLT3, PDGFR, CDK2), it is plausible that this compound and its analogs may exhibit activity against a broader panel of kinases. This is a common source of off-target effects for small molecule inhibitors.
-
Interaction with other ATP-binding proteins: Due to the structural motifs often required for kinase inhibition, there could be cross-reactivity with other ATP-binding proteins in the cell.
Data Presentation: Comparative Biological Activity
The following tables are illustrative examples of how quantitative data for this compound and its analogs would be presented to assess cross-reactivity.
Table 1: In Vitro Cytotoxicity Profile
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available | |
| HCT116 | Colon Carcinoma | Data not available | |
| K562 | Chronic Myelogenous Leukemia | Data not available | |
| Derivative A (e.g., a 2-aroylbenzofuran) | MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.1 | |
| HCT116 | Colon Carcinoma | 3.5 | |
| K562 | Chronic Myelogenous Leukemia | 1.2 | |
| Derivative B (e.g., a bisbenzofuranylmethanone) | MCF-7 | Breast Adenocarcinoma | 10.8 |
| A549 | Lung Carcinoma | 15.3 | |
| HCT116 | Colon Carcinoma | 9.7 | |
| K562 | Chronic Myelogenous Leukemia | 4.6 |
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound (IC50, µM) | Derivative A (IC50, µM) | Derivative B (IC50, µM) |
| FLT3 | Data not available | 2.1 | 0.8 |
| PDGFRβ | Data not available | 5.8 | 1.5 |
| CDK2 | Data not available | > 50 | 25.4 |
| VEGFR2 | Data not available | 15.2 | 7.9 |
| EGFR | Data not available | > 50 | > 50 |
| Src | Data not available | 22.7 | 18.3 |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and is a primary indicator of cytotoxic potential.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound and its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
Protocol:
-
Cell Seeding: Culture cells to ~80% confluency, harvest, and seed into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[3][10][11]
Kinase Selectivity Profiling (Biochemical Assay)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., FLT3, PDGFRβ, CDK2, VEGFR2, EGFR, Src)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system which measures ADP production)
-
384-well assay plates
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting light with a luciferase reaction).
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 values by fitting the data to a dose-response curve.[12][13][14]
Visualizing Pathways and Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflow for assessing its cross-reactivity.
Caption: Potential signaling pathways targeted by benzofuran derivatives.
References
- 1. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]
- 6. Inhibition of FLT3 and PDGFR tyrosine kinase activity by bis(benzo[b]furan-2-yl)methanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
For researchers and professionals in drug development, the proper disposal of chemical reagents like Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Precautions
This compound and structurally similar compounds are classified as hazardous materials. Key hazard statements associated with these types of chemicals include:
Given these potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat and, if necessary, additional protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood, to avoid inhalation. |
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] This chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for "this compound and related waste."
-
Keep this waste stream separate from other chemical wastes, particularly incompatible materials like strong oxidizing agents, to prevent dangerous reactions.[4]
-
-
Container Management:
-
Ensure the waste container is kept tightly sealed when not in use.
-
Store the container in a designated, cool, and well-ventilated secondary containment area.[4]
-
-
Handling Spills:
-
In the event of a spill, use an inert absorbent material such as vermiculite, dry sand, or earth to contain it.[3]
-
Avoid using combustible materials like paper towels for absorption.
-
Collect the contaminated absorbent material, place it in the designated hazardous waste container, and seal it.
-
-
Final Disposal:
-
Once the waste container is full or no longer needed, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
The final disposal method will likely involve incineration at an approved waste disposal plant.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides detailed procedural information for the safe use and disposal of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a benzofuran derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazard profile of similar benzofuran and benzoate compounds, which are known to cause skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory.[3][4][5] The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves.[6][7][8] | To prevent skin contact and irritation.[3] |
| Eye and Face Protection | Safety goggles or face shield | ANSI Z87.1 compliant.[7] | To protect eyes from splashes and airborne particles.[8] A face shield is recommended when there is a risk of splashing.[7] |
| Body Protection | Laboratory coat | Standard, properly fitted lab coat.[9] | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Air-purifying respirator | Required when engineering controls are insufficient or when handling large quantities of powder.[7][10] | To prevent inhalation of the powder, which may cause respiratory irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound, which is likely a solid or powder, requires a meticulous approach to minimize exposure and contamination.[11][12]
1. Preparation and Engineering Controls:
-
All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment, including a calibrated scale, weighing boats, and appropriate containers, readily available within the fume hood.[12]
2. Weighing and Transfer:
-
Carefully weigh the desired amount of the compound using a tared weigh boat.[12]
-
Avoid generating dust. If the compound is a fine powder, consider using a powder weighing station for enhanced containment.[11][12]
-
When transferring the compound, do so slowly and carefully to prevent spills.
3. In-Use Procedures:
-
Keep the container of this compound tightly closed when not in use.[3]
-
If creating a solution, add the solid to the solvent slowly while stirring.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.[9]
4. Spill Management:
-
In the event of a small spill within the fume hood, use an absorbent material to collect the powder.[6]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Compliant Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[9]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.[9]
-
Segregate this waste from other waste streams to prevent unintended reactions.[9]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
The container should be compatible with the chemical.[9]
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[9]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Powder Handling - AirClean Systems [aircleansystems.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
